trans-3,4-Difluorocinnamic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347531 | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112897-97-9 | |
| Record name | 3,4-Difluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its applications in drug development, particularly in the synthesis of anticancer and anti-inflammatory agents. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Core Properties of this compound
This compound, identified by the CAS Number 112897-97-9 , is a white to off-white crystalline solid.[1][2] The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | References |
| CAS Number | 112897-97-9 | [1][3][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [1][5] |
| Molecular Weight | 184.14 g/mol | [1][2][5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 194 - 198 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| Synonyms | trans-3-(3,4-Difluorophenyl)acrylic acid, (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic methodologies for cinnamic acid derivatives. The selection of a specific method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for common synthetic routes.
Perkin Reaction
The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.
Reaction: 3,4-Difluorobenzaldehyde (B20872) + Acetic Anhydride (B1165640) → this compound
Experimental Protocol:
-
A mixture of 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (B1210297) (2 equivalents) is heated at 180°C for 5-8 hours.
-
The reaction mixture is then cooled to room temperature and poured into water.
-
The mixture is acidified with concentrated hydrochloric acid to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and recrystallized from ethanol (B145695)/water to yield the pure product.
Claisen-Schmidt Condensation
This method involves the condensation of an aromatic aldehyde with a ketone or ester in the presence of a base.
Reaction: 3,4-Difluorobenzaldehyde + Ethyl Acetate → Ethyl trans-3,4-Difluorocinnamate → this compound
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), a mixture of 3,4-difluorobenzaldehyde (1 equivalent) and ethyl acetate (2 equivalents) is added dropwise at 0-5°C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The mixture is then poured into ice-water and acidified with dilute hydrochloric acid.
-
The precipitated ethyl trans-3,4-difluorocinnamate is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol/water.
-
After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate this compound.
-
The product is collected by filtration, washed with water, and recrystallized.
Heck Reaction
The Heck reaction offers a versatile method for the synthesis of substituted alkenes from aryl halides and alkenes.
Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → this compound
Experimental Protocol:
-
A mixture of 1-bromo-3,4-difluorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (B44618) (0.04 equivalents), and triethylamine (B128534) (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.
Synthesis of Substituted Isoquinolones as 5-HT3 Antagonists
Substituted isoquinolones derived from this compound have shown potential as 5-HT3 antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting.[3] The synthesis often involves a Curtius rearrangement.
Logical Workflow for Isoquinolone Synthesis:
Caption: Synthetic pathway to substituted isoquinolones.
Experimental Protocol (General Procedure):
-
Acyl Azide Formation: this compound is converted to its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine can be employed.
-
Curtius Rearrangement: The acyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement, leading to the formation of a vinyl isocyanate intermediate with the loss of nitrogen gas.
-
Cyclization: The isocyanate intermediate undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts type reaction) onto the difluorophenyl ring to form the substituted isoquinolone. This step may be promoted by a Lewis acid.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Synthesis of Psammaplin A Derivatives as Radiosensitizers
This compound is also utilized in the synthesis of derivatives of Psammaplin A, a marine natural product, which have been investigated as radiosensitizers for human lung cancer.[3]
Logical Workflow for Psammaplin A Derivative Synthesis:
Caption: General approach for Psammaplin A derivative synthesis.
Experimental Protocol (General Procedure):
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole).
-
Amide Coupling: The activated acid is then reacted with the free amino group of a suitable Psammaplin A core analogue. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature.
-
Work-up and Purification: The reaction mixture is worked up to remove the coupling reagents and byproducts. The final Psammaplin A derivative is then purified by column chromatography or preparative HPLC.
Potential Signaling Pathway Involvement
While direct studies on the specific signaling pathways modulated by this compound are limited, its derivatives, particularly those with anticancer and anti-inflammatory properties, are likely to interact with key cellular signaling cascades. For instance, as a precursor to radiosensitizers, its derivatives might influence pathways involved in DNA damage repair and cell cycle regulation, such as the PI3K/Akt/mTOR pathway. As a building block for anti-inflammatory agents, it could potentially lead to compounds that inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.
Hypothesized Signaling Pathway for a Radiosensitizing Derivative:
Caption: Hypothesized inhibition of DNA repair pathways.
Conclusion
This compound is a valuable and versatile chemical entity with demonstrated utility in the synthesis of biologically active molecules. Its straightforward preparation via several classical organic reactions, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting material for drug discovery and development programs. Further investigation into the specific biological mechanisms of its derivatives will undoubtedly unveil new therapeutic opportunities. This guide provides a foundational resource for researchers looking to harness the potential of this important fluorinated building block.
References
An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3,4-Difluorocinnamic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a key intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in further synthetic endeavors. The following table summarizes its key physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 184.14 g/mol | --INVALID-LINK-- |
| Melting Point | 194-198 °C | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity (HPLC) | >98% | --INVALID-LINK-- |
| ¹H NMR Spectrum | Consistent with structure | --INVALID-LINK-- |
| ¹³C NMR Spectrum | Consistent with structure | --INVALID-LINK-- |
| CAS Number | 112897-97-9 | --INVALID-LINK-- |
Synthetic Pathways
Several established synthetic methodologies can be employed for the preparation of this compound. The most common and efficient routes include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a widely used and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.
Reaction Scheme:
Figure 1: Knoevenagel-Doebner condensation for the synthesis of this compound.
Experimental Protocol:
A detailed experimental protocol for a closely related analogue, the synthesis of (E)-3-(4-methoxyphenyl)acrylic acid, provides a strong foundation for the synthesis of the target molecule.[1]
-
To a 25 mL round-bottom flask, add 3,4-difluorobenzaldehyde (1.0 eq), pyridine (approximately 1.6 mL per mmol of aldehyde), 2 drops of piperidine, and malonic acid (1.0 eq).
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add dilute hydrochloric acid to adjust the pH to 5, which will cause the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization.
Quantitative Data (for analogue (E)-3-(4-methoxyphenyl)acrylic acid): [1]
| Reactant | Molar Eq. | Yield |
| p-Anisaldehyde | 1.0 | 90.0% |
| Malonic Acid | 1.0 |
Perkin Reaction
The Perkin reaction offers another classical route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 3,4-difluorobenzaldehyde is reacted with acetic anhydride using sodium acetate (B1210297) as the base.
Reaction Scheme:
Figure 2: Perkin reaction for the synthesis of this compound.
Experimental Protocol:
The following is a general procedure for the Perkin reaction which can be adapted for the synthesis of the target molecule.[3]
-
In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).
-
Attach an air condenser and heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.
-
After cooling, pour the hot reaction mixture into water.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Remove any unreacted aldehyde by steam distillation or extraction with an organic solvent.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.
Wittig Reaction
The Wittig reaction provides a highly versatile method for alkene synthesis. In this case, 3,4-difluorobenzaldehyde is reacted with a phosphorus ylide bearing a carboxylate or an ester group. If an ester-containing ylide is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Reaction Scheme (using a carboxylate-bearing ylide):
Figure 3: Wittig reaction for the synthesis of this compound.
Experimental Protocol (Solvent-Free adaptation):
A solvent-free Wittig reaction protocol for the synthesis of ethyl cinnamate (B1238496) can be adapted, followed by hydrolysis.[4]
-
Step 1: Wittig Reaction
-
In a conical vial, place 3,4-difluorobenzaldehyde (1.0 eq).
-
Add (carbethoxymethylene)triphenylphosphorane (B24862) (1.15 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Extract the product, ethyl trans-3,4-difluorocinnamate, with a suitable solvent like hexanes.
-
Isolate the ester by removing the solvent.
-
-
Step 2: Hydrolysis
-
Dissolve the crude ester in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate this compound.
-
Collect the product by filtration and dry.
-
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of this compound, an aryl halide such as 1-bromo-3,4-difluorobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base. This reaction typically exhibits high trans-selectivity.[4]
Reaction Scheme:
Figure 4: Heck reaction for the synthesis of this compound.
Experimental Protocol:
The following is a general procedure for the Heck reaction of an aryl halide with acrylic acid.[4]
-
To a reaction vessel, add the aryl halide (1-bromo-3,4-difluorobenzene, 1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable solvent such as acetonitrile.
-
Add triethylamine (2.0 eq) as the base.
-
Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into 3 M HCl.
-
Collect the precipitated product by suction filtration.
-
Wash the solid with water and air dry.
-
The crude product can be purified by recrystallization.
Conclusion
This guide has outlined four robust and well-established synthetic pathways for the preparation of this compound. The Knoevenagel-Doebner condensation represents a highly efficient and straightforward method. The Perkin reaction offers a classic alternative, while the Wittig and Heck reactions provide versatility and high stereoselectivity. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, adapted from reliable literature sources for similar transformations, offer a solid foundation for the successful synthesis of this important fluorinated building block. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible yields and purity.
References
physical and chemical properties of trans-3,4-Difluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various high-value chemical entities. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and its role in significant biological pathways.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O₂ | [1] |
| Molecular Weight | 184.14 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 194-198 °C | [2] |
| Boiling Point (Predicted) | 281.3 ± 25.0 °C | |
| pKa (Predicted) | 4.27 ± 0.10 | |
| Solubility | Soluble in methanol (B129727). |
Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectral data available and consistent with structure. | |
| ¹³C NMR | Spectral data available. | |
| FT-IR | Characteristic peaks for C=O, C=C, C-F, and O-H bonds. | [3][4] |
| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ observed. | [5][6][7] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its effective utilization in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic reactions, including the Perkin, Knoevenagel-Doebner, and Heck reactions. A representative protocol based on the Perkin reaction is provided below.[8][9][10]
Reaction: Perkin Reaction[8][9][10]
Reactants:
-
3,4-Difluorobenzaldehyde
-
Acetic anhydride
-
Triethylamine (B128534) or Sodium Acetate (as a base)
Procedure:
-
A mixture of 3,4-difluorobenzaldehyde, acetic anhydride, and triethylamine is heated under reflux for several hours.
-
The reaction mixture is then cooled and poured into water.
-
The resulting precipitate is collected by filtration.
-
The crude product is dissolved in a sodium carbonate solution and treated with activated charcoal to remove colored impurities.
-
The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the this compound.
-
The purified product is collected by filtration, washed with cold water, and dried.
Caption: General workflow for the synthesis of this compound via the Perkin reaction.
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude this compound.[11][12][13][14][15]
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.
Procedure:
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Caption: Experimental workflow for the purification of this compound by recrystallization.
Analytical Methods
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.[16][17][18][19][20]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (D1): 1-5 seconds (a longer delay is crucial for quantitative analysis)
-
Acquisition Time: 2-4 seconds
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Apodization: Happ-Genzel
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5][6][7]
-
The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.
Instrumental Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): Appropriate flow rate for stable spray
-
Drying Gas (N₂): Set to a temperature and flow rate to efficiently desolvate the ions (e.g., 300-350 °C)
-
Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500)
Role in Signaling Pathways and Drug Development
This compound is a key intermediate in the synthesis of compounds with significant biological activity, notably as 5-HT₃ receptor antagonists and as radiosensitizers in cancer therapy.[16][21]
Precursor to 5-HT₃ Receptor Antagonists
Substituted isoquinolones derived from this compound have been shown to be effective 5-HT₃ antagonists.[16][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in the emetic (vomiting) reflex.
Mechanism of Action:
Chemotherapeutic agents can cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, which transmits a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN) in the brainstem, ultimately inducing nausea and vomiting. 5-HT₃ receptor antagonists block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[5][6][8][22][23]
Caption: Simplified signaling pathway of emesis induction and inhibition by 5-HT₃ receptor antagonists.
Application in Radiosensitizer Development
This compound is also utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers for human lung cancer.[21] Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of radiation therapy.
General Mechanism of Radiosensitization:
While the specific mechanism for derivatives of this compound is an area of ongoing research, radiosensitizers can function through various mechanisms, including:
-
Inhibition of DNA Repair: Preventing cancer cells from repairing the DNA damage caused by radiation.
-
Increased Oxidative Stress: Enhancing the production of reactive oxygen species (ROS) that damage cellular components.
-
Cell Cycle Synchronization: Arresting cells in a phase of the cell cycle where they are more vulnerable to radiation.
Cinnamic acid derivatives have been shown to potentially inhibit enzymes like carbonyl reductase 1 (CBR1), which can be involved in drug resistance and cellular defense mechanisms.[7] By inhibiting such protective pathways, these compounds may enhance the efficacy of radiation therapy.
Caption: Logical relationship illustrating the role of a radiosensitizer in enhancing cancer cell death from radiation therapy.
Conclusion
This compound is a versatile and valuable compound in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible starting material for complex molecular architectures. The role of its derivatives as potent 5-HT₃ receptor antagonists and promising radiosensitizers highlights its significance in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and professionals working with this important chemical entity.
References
- 1. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. lcms.cz [lcms.cz]
- 6. www2.atmos.umd.edu [www2.atmos.umd.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. byjus.com [byjus.com]
- 11. google.com [google.com]
- 12. google.com [google.com]
- 13. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. trans-Cinnamic acid(140-10-3) 1H NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Quantitative 1H NMR. Development and potential of an analytical method: an update. | Semantic Scholar [semanticscholar.org]
- 21. Knoevenagel Condensation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a trans-alkene double bond, provides a versatile scaffold for synthetic modification.[1][4] In modern medicinal chemistry, the introduction of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This guide provides an in-depth technical overview of the biological activities of fluorinated cinnamic acid derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Anticancer Activity
Fluorinated cinnamic acid derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5][6] The incorporation of a fluorine atom, particularly on the phenyl ring, has been shown to be a key factor in enhancing the antiproliferative potency of these compounds.[6]
Quantitative Data: Cytotoxicity
Recent studies have focused on synthesizing novel series of fluorinated cinnamide derivatives and evaluating their efficacy. A notable example involves p-fluorocinnamide derivatives tested against the human hepatocellular carcinoma (HepG2) cell line. The results highlight that the biological activity is highly dependent on the nature and position of substituents.[1]
| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6 | Imidazolone (B8795221) derivative bearing N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 | 4.23 | Staurosporine (STU) | 5.59 |
| 2a | N-phenyl-4-fluorocinnamide | HepG2 | 53.20 | Staurosporine (STU) | 5.59 |
Table 1: In vitro cytotoxic activity of selected p-fluorocinnamide derivatives. Data sourced from[5][6].
Mechanism of Action: Induction of Apoptosis
The most potent compounds, such as the imidazolone derivative 6 , have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This process involves a decrease in the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[8] Furthermore, this compound was found to arrest the cell cycle at the G1 phase.[8]
Apoptotic pathway induced by a fluorinated cinnamide derivative.[8]
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of fluorinated cinnamic acid derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
-
Cell Culture: Human cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5×10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition Activity
Fluorinated cinnamic acid derivatives have also been investigated as potent inhibitors of various enzymes, with significant implications for neurodegenerative diseases like Alzheimer's.[9]
Cholinesterase Inhibition
A series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine.[9]
| Compound ID | Fluorine Position | Tertiary Amine | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (BChE/AChE) |
| 6d | para (4-F) | Piperidine | AChE | 1.11 ± 0.08 | 46.58 |
| 6d | para (4-F) | Piperidine | BChE | 51.70 ± 2.15 | - |
Table 2: Inhibitory activity of the most potent fluorinated cinnamic acid derivative against cholinesterases. Data sourced from[9].
Structure-Activity Relationship (SAR)
The study revealed critical structure-activity relationships for cholinesterase inhibition:[9]
-
Tertiary Amine Moiety: The presence of a tertiary amine side chain was essential for potent AChE inhibitory activity.
-
Fluorine Position: The position of the fluorine or chlorine substituent significantly impacted both potency and selectivity.
-
Para-substitution (4-position) generally led to potent activity against AChE and poor activity against BChE, resulting in high selectivity.
-
Ortho-substitution (2-position) showed the opposite effect, with higher potency against BChE.[9]
-
SAR of fluorinated cinnamic acids on cholinesterase inhibition.[9]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
The inhibitory activity against AChE and BChE is typically measured using a spectrophotometric method developed by Ellman.
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare solutions of the test compounds in a suitable solvent.
-
Enzyme Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Inhibitor Addition: Add a specific concentration of the fluorinated cinnamic acid derivative (inhibitor) to the wells. A control well without the inhibitor is also prepared. Incubate the mixture for 15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the substrate (ATCI or BTCI).
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the thiocholine (B1204863) product reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.
-
Kinetic Study: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The results are then plotted on a Lineweaver-Burk plot.[9]
Antimicrobial Activity
Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacteria and fungi.[3][10][11] While extensive quantitative data specifically for fluorinated derivatives is less consolidated in broad reviews, the principles of structure-activity relationships suggest that halogenation can enhance antimicrobial efficacy.[12] For instance, studies on halogenated (including chloro and bromo) cinnamic acid derivatives have shown increased activity.[1]
Future research should focus on systematically evaluating fluorinated cinnamic acids against a panel of clinically relevant microbes, including drug-resistant strains like MRSA and other ESKAPE pathogens, to establish clear MIC (Minimum Inhibitory Concentration) values.[13]
General Workflow for Drug Discovery
The discovery and development of novel fluorinated cinnamic acid derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
General workflow for evaluating fluorinated cinnamic acid derivatives.
Conclusion
Fluorinated cinnamic acid derivatives represent a highly promising area for therapeutic research. The strategic incorporation of fluorine atoms has been demonstrated to significantly enhance biological activities, particularly in the realms of anticancer and enzyme inhibition. The quantitative data clearly indicate that specific fluorinated structures can exhibit potency greater than that of reference compounds, as seen in cytotoxicity against HepG2 cells and inhibition of acetylcholinesterase. Detailed mechanistic studies, such as those elucidating apoptotic pathways and enzyme kinetics, provide a rational basis for further drug design. The structure-activity relationships highlighted in this guide underscore the importance of substituent position and nature in fine-tuning both the potency and selectivity of these compounds. As research continues, a systematic exploration of these derivatives against a wider range of biological targets, including resistant microbial strains, will be crucial for unlocking their full therapeutic potential.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Trans-3,4-Difluorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-3,4-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of its potential therapeutic targets, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and processes. The primary identified direct target is the enzyme tyrosinase, with additional therapeutic potential in oncology through both direct pH-dependent cytotoxicity and as a scaffold for the synthesis of other anti-cancer agents. While broader anti-inflammatory effects are suggested by its chemical class, direct evidence remains to be fully elucidated.
Enzyme Inhibition: Tyrosinase
The most clearly defined therapeutic target of this compound is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its dysregulation is implicated in hyperpigmentation disorders.
Mechanism of Action
Studies have demonstrated that this compound acts as a competitive inhibitor of the diphenolase activity of tyrosinase.[1] This mode of inhibition suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, L-DOPA. The fluorinated phenyl ring likely plays a crucial role in the binding affinity to the enzyme's active site.
Quantitative Inhibition Data
The inhibitory potency of this compound against tyrosinase has been quantified, as summarized in the table below.
| Parameter | Value | Enzyme Activity | Source |
| IC50 | 0.78 ± 0.02 mM | Diphenolase | [1] |
| Ki app | 197 ± 11 µM | Diphenolase | [1] |
Experimental Protocol: Tyrosinase Inhibition Assay
The following is a representative protocol for determining the tyrosinase inhibitory activity of this compound, based on standard methodologies.
Objective: To determine the IC50 and inhibition kinetics of this compound on mushroom tyrosinase diphenolase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.
-
Add varying concentrations of this compound solution to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately begin monitoring the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition type (e.g., competitive, non-competitive).
-
Visualization of Inhibition Mechanism
Caption: Competitive inhibition of tyrosinase by this compound (t-3,4-DFCA).
Anticancer Potential
This compound has demonstrated potential in oncology through two distinct avenues: direct pH-dependent cytotoxicity and as a key building block for the synthesis of other anticancer agents.
Direct pH-Dependent Cytotoxicity
A notable property of this compound is its selective cytotoxic effect on cancer cells in acidic environments. It has been shown to exert a significant cytotoxic effect on K-562 human myeloid leukemia cells at an extracellular pH below 6.5, while remaining non-toxic to normal mononuclear blood cells at physiological pH (7.2-7.4). This suggests a potential therapeutic strategy that exploits the acidic tumor microenvironment. The proposed mechanism involves the protonation of the compound in the acidic milieu, leading to a more potent cytotoxic form.
Experimental Workflow: pH-Dependent Cytotoxicity Assay
Caption: Workflow for assessing pH-dependent cytotoxicity.
Role as a Synthetic Precursor
This compound serves as a versatile starting material for the synthesis of more complex molecules with established anticancer activities.
-
Psammaplin A Derivatives (Radiosensitizers): It is utilized in the synthesis of derivatives of psammaplin A. These synthesized compounds have been shown to act as radiosensitizers for human lung cancer, enhancing the efficacy of radiation therapy.[2]
-
Substituted Isoquinolones (5-HT3 Antagonists): The compound is a precursor for substituted isoquinolones, which function as 5-HT3 (5-hydroxytryptamine 3) receptor antagonists.[2] These antagonists are clinically used to manage chemotherapy-induced nausea and vomiting, a critical component of supportive care in cancer treatment.
Quantitative Data for Derived Compounds
| Compound Class | Activity | Potency | Source |
| Psammaplin A Derivative | Radiosensitizer | 16.14 µM | [2] |
| Substituted Isoquinolone | 5-HT3 Antagonist | ID50 of 0.35 µg/kg | [2] |
Logical Relationship in Synthesis
Caption: Synthetic utility of this compound in cancer therapy.
Putative Anti-inflammatory Activity
While this compound is mentioned as a key intermediate for pharmaceuticals targeting inflammatory diseases, direct studies on its own anti-inflammatory activity and mechanisms are not extensively reported.[3] However, the broader class of cinnamic acid derivatives is known to possess anti-inflammatory properties. The potential mechanisms, extrapolated from related compounds, could involve the modulation of key inflammatory signaling pathways.
Potential Signaling Pathways (Hypothesized)
Based on studies of other cinnamic acid derivatives, potential anti-inflammatory mechanisms of this compound could involve the inhibition of pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
This compound presents multiple avenues for therapeutic development. Its role as a competitive tyrosinase inhibitor is well-supported by quantitative data, making it a candidate for the development of treatments for hyperpigmentation disorders. In oncology, its pH-dependent cytotoxicity offers a targeted approach to leveraging the acidic tumor microenvironment, while its utility as a synthetic precursor for radiosensitizers and 5-HT3 antagonists is established.
Future research should focus on:
-
Elucidating the precise molecular mechanisms behind its pH-dependent cytotoxicity.
-
Conducting direct in vitro and in vivo studies to confirm and quantify its anti-inflammatory properties and identify the specific signaling pathways involved.
-
Expanding the investigation into other potential enzyme targets, given the enhanced biological activity conferred by its fluorinated structure.
This guide summarizes the current knowledge and provides a framework for future investigations into the therapeutic potential of this versatile compound.
References
trans-3,4-Difluorocinnamic acid structural formula and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a difluoro-substituted benzene (B151609) ring conjugated with a propenoic acid moiety, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery.
Structural Formula and IUPAC Name
The structural formula and key identifiers for this compound are provided below.
Structural Formula:
IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid[1]
Synonyms: (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O₂ | [1] |
| Molecular Weight | 184.14 g/mol | [2] |
| Melting Point | 194-196 °C | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 112897-97-9 | [2] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Mass Spectrometry (GC-MS) | Top peaks at m/z: 184, 119, 139 | [1] |
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized via a Knoevenagel condensation reaction between 3,4-difluorobenzaldehyde (B20872) and malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638).
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (concentrated)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
A mixture of 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.
Synthesis of Substituted Isoquinolones
This compound serves as a precursor for the synthesis of substituted isoquinolones, which have shown potential as 5-HT₃ antagonists.[4] A key step in this synthesis is the Curtius rearrangement.
General Protocol Outline:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Azide (B81097) Formation: The acid chloride is then reacted with sodium azide to form the acyl azide.
-
Curtius Rearrangement: The acyl azide undergoes thermal or photochemical Curtius rearrangement to form an isocyanate intermediate.
-
Cyclization: The isocyanate intermediate is then subjected to cyclization conditions, often in the presence of a Lewis acid, to form the substituted isoquinolone.
Applications in Drug Development
5-HT₃ Receptor Antagonists
Derivatives of this compound have been investigated as potent 5-HT₃ receptor antagonists.[4][5] The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. Substituted isoquinolones derived from this acid have shown high efficacy, with infective dose (ID₅₀) values as low as 0.35 µg/kg in preclinical models.[4][5]
Below is a diagram illustrating the general signaling pathway of the 5-HT₃ receptor.
Radiosensitizers for Cancer Therapy
This compound has also been utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer models.[4][5] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. The synthesized derivatives have demonstrated potency in the micromolar range (16.14 µM).[4][5]
The general mechanism of action for radiosensitizers is depicted in the following workflow.
Precursor for Ticagrelor
This compound is a key starting material in some synthetic routes for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis involves the transformation of the cinnamic acid derivative into a cyclopropylamine (B47189) intermediate, which is a crucial component of the final drug molecule.
The following diagram outlines a high-level synthetic workflow.
Quantitative Data on Biological Activity
| Compound Class | Target/Application | Potency | Reference |
| Substituted Isoquinolones | 5-HT₃ Receptor Antagonist | ID₅₀ = 0.35 µg/kg | [4][5] |
| Psammaplin A Derivatives | Radiosensitizer | 16.14 µM | [4][5] |
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in drug discovery and development. Its utility as a precursor for potent 5-HT₃ antagonists, novel radiosensitizers, and key intermediates for blockbuster drugs like Ticagrelor underscores its importance in medicinal chemistry. The synthetic accessibility and the advantageous properties conferred by the difluorophenyl motif make it a compound of high interest for further research and development in both academic and industrial settings.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for trans-3,4-Difluorocinnamic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate analytical workflows.
Core Analytical Data
This compound (C₉H₆F₂O₂) is a fluorinated derivative of cinnamic acid with a molecular weight of 184.14 g/mol .[1] Its analytical data is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.
Mass Spectrometry Data
Mass spectrometry analysis of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak is observed at m/z 184, consistent with its molecular weight.[1]
| Property | Value |
| Molecular Formula | C₉H₆F₂O₂ |
| Molecular Weight | 184.14 g/mol |
| Mass Spectrometry Type | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Major Peaks (m/z) | 184, 139, 119 |
Table 1: Summary of Mass Spectrometry Data for this compound.
A detailed analysis of the fragmentation pattern reveals key structural motifs. The peak at m/z 139 likely corresponds to the loss of a carboxyl group (-COOH), while the peak at m/z 119 may result from the subsequent loss of a C₂H₂ fragment from the acrylic acid side chain.
NMR Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Aromatic & Olefinic Protons |
| Data not available | Data not available | Data not available | Carboxylic Acid Proton |
Table 2: ¹H NMR Data for this compound. (Note: Specific peak assignments, multiplicities, and coupling constants are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic & Olefinic Carbons |
| Data not available | Carboxylic Acid Carbon |
Table 3: ¹³C NMR Data for this compound. (Note: Specific peak assignments are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical data. Below are generalized protocols for NMR and MS analysis, based on common laboratory practices.
NMR Sample Preparation and Analysis
A standard protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Sample Preparation : Dissolve approximately 10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Filtration : To ensure a high-quality spectrum, filter the solution to remove any particulate matter.[2]
-
Analysis : Transfer the filtered solution into an NMR tube. The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[3]
Mass Spectrometry Sample Preparation and Analysis
For mass spectrometry, a common approach involves the following steps:
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent.
-
Injection : Introduce the sample into the mass spectrometer, often via a gas chromatograph for separation and purification.
-
Ionization : Utilize an appropriate ionization technique, such as electron ionization (EI).
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating the mass spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.
Figure 1: A generalized workflow for the NMR and Mass Spectrometry analysis of a chemical compound.
This guide provides a foundational understanding of the NMR and mass spectrometry data for this compound. For more detailed and specific data, it is recommended to consult dedicated analytical databases or perform experimental analysis.
References
Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3,4-Difluorocinnamic acid has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid core significantly influences the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, its synthesis, derivatization, and its application in the design of bioactive compounds targeting a range of diseases, with a particular focus on cancer and inflammatory conditions. The presence of the difluoro substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.[1][2]
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112897-97-9 | [3] |
| Molecular Formula | C₉H₆F₂O₂ | [3] |
| Molecular Weight | 184.14 g/mol | [3] |
| Melting Point | 194-198 °C | [2] |
| Purity | ≥95% | [3] |
| Synonyms | (E)-3-(3,4-Difluorophenyl)acrylic acid | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3,4-difluorobenzaldehyde (B20872) with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) in pyridine (B92270).[5]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Dilute Hydrochloric Acid
Procedure:
-
To a round-bottom flask, add 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.
-
The precipitate of this compound is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to yield the pure product.
Derivatization of this compound
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters. Standard peptide coupling reagents are effectively employed for the synthesis of amides.
Experimental Protocol: Amide Synthesis using HATU
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric Acid
-
Saturated Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DMF or DCM.[6]
-
Add DIPEA or TEA (2-3 equivalents) to the solution.[6]
-
Add HATU (1.05-1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[6][7]
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours, monitoring completion by TLC.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases.
Anticancer Applications
Substituted isoquinolones synthesized from this compound have been identified as potent 5-HT₃ receptor antagonists.[8] These antagonists are used to manage nausea and vomiting, common side effects of chemotherapy.[9] One such derivative demonstrated an infective dose (ID₅₀) of 0.35 μg/kg in an antiemetic assay.[8]
Psammaplin A derivatives incorporating the this compound moiety have been investigated as radiosensitizers for human lung cancer.[8] Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy.[10] A derivative from this class showed a potency of 16.14 μM.[8]
Anti-inflammatory Applications
Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[11] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13]
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][14]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[15] Aberrant activation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the activation of downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[16][17] Some cinnamic acid derivatives have been shown to inhibit EGFR phosphorylation.
Quantitative Data and Structure-Activity Relationships (SAR)
| Derivative Class | Target/Assay | Activity | Reference |
| Substituted Isoquinolone | 5-HT₃ Receptor Antagonist | ID₅₀ = 0.35 μg/kg | [8] |
| Psammaplin A Derivative | Radiosensitizer (Human Lung Cancer) | Potency = 16.14 μM | [8] |
For cinnamic acid derivatives in general, it has been observed that electron-withdrawing groups on the phenyl ring can enhance certain biological activities.[18] The nature and position of these substituents play a crucial role. For instance, in a series of α-glucosidase inhibitors, increasing the bulkiness of substituents at the 4-position of the phenyl ring decreased inhibitory activity.[19]
Experimental Workflow
The development of novel drug candidates from this compound typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the tunable properties of its derivatives make it an attractive starting point for the development of novel therapeutics. The introduction of the 3,4-difluoro substitution pattern offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further exploration of the structure-activity relationships of a diverse library of this compound derivatives is warranted to fully exploit the potential of this versatile building block in addressing unmet medical needs in oncology, inflammation, and beyond.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 4. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. ossila.com [ossila.com]
- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides [mdpi.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. youtube.com [youtube.com]
- 19. Amide Synthesis [fishersci.co.uk]
Exploring trans-3,4-Difluorocinnamic Acid as a Novel Enzyme Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of trans-3,4-Difluorocinnamic acid as a novel enzyme inhibitor, with a particular focus on its hypothesized activity against key enzymes of the shikimate pathway. While direct experimental data on this specific compound is limited, this document synthesizes information from analogous cinnamic acid derivatives to build a strong case for its investigation. We provide a plausible mechanism of action, detailed hypothetical experimental protocols for its characterization, and a framework for data analysis. This guide serves as a comprehensive resource for researchers initiating studies into the inhibitory effects of this compound and other halogenated cinnamic acid derivatives.
Introduction
This compound is a fluorinated aromatic carboxylic acid.[1] Its structural similarity to cinnamic acid, a known intermediate in the shikimate pathway, suggests its potential as a modulator of enzymes within this essential metabolic route.[2][3] The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of organic compounds, making this compound a compelling candidate for investigation as an enzyme inhibitor.[4] The shikimate pathway is absent in mammals, rendering its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[5] This guide focuses on the prospective inhibition of chorismate-utilizing enzymes, such as anthranilate synthase and chorismate synthase, by this compound.
Hypothesized Mechanism of Action: Competitive Inhibition of Chorismate-Utilizing Enzymes
We hypothesize that this compound acts as a competitive inhibitor of chorismate-utilizing enzymes. Chorismate, the end-product of the shikimate pathway, serves as a crucial precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential metabolites.[6] Enzymes such as anthranilate synthase, isochorismate synthase, and chorismate mutase bind chorismate at their active sites to catalyze the next steps in various biosynthetic branches.[7]
The structural analogy between this compound and the natural substrate, chorismic acid, is the basis for the competitive inhibition hypothesis. The difluorinated phenyl ring and the acrylic acid side chain of the inhibitor likely mimic the cyclohexenyl ring and the enolpyruvyl side chain of chorismate, respectively, allowing it to bind to the active site of the enzyme. This binding event would prevent the natural substrate from accessing the active site, thereby blocking the downstream metabolic pathway. Cinnamic acid derivatives have been shown to inhibit chorismatases and isochorismatases in a competitive manner.[8]
Quantitative Data (Hypothetical)
As of the date of this publication, there is no publicly available quantitative data on the inhibitory activity of this compound against specific enzymes. The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of inhibition assays and to serve as a template for data presentation.
Table 1: Hypothetical Inhibition of Chorismate-Utilizing Enzymes by this compound
| Enzyme Target | Source Organism | IC50 (µM) | Ki (µM) | Inhibition Type |
| Anthranilate Synthase | Serratia marcescens | 15.5 | 8.2 | Competitive |
| Chorismate Synthase | Paracoccidioides brasiliensis | 25.2 | 13.8 | Competitive |
| Isochorismatase (EntB) | Escherichia coli | 18.9 | 10.1 | Competitive |
Table 2: Hypothetical Kinetic Parameters for Anthranilate Synthase Inhibition
| [Inhibitor] (µM) | Apparent Km (µM) | Vmax (µmol/min) |
| 0 | 10.0 | 100 |
| 5 | 16.1 | 100 |
| 10 | 22.2 | 100 |
| 20 | 34.4 | 100 |
| 40 | 58.8 | 100 |
Experimental Protocols
The following are detailed protocols adapted from established methods for enzyme inhibition assays and kinetic analysis.[9][10] These protocols are tailored for the investigation of this compound as an inhibitor of a representative chorismate-utilizing enzyme, anthranilate synthase.
General Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Purified anthranilate synthase
-
Chorismate solution
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well microplate (black, for fluorescence measurements)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents: Prepare all solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid effects on enzyme activity.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (to a final concentration in the low nM range)
-
Inhibitor solution (from the serial dilutions) or DMSO for the control wells.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the chorismate solution to each well. The final substrate concentration should be approximately at its Km value.
-
Measurement: Immediately place the plate in the microplate reader and monitor the increase in fluorescence (excitation ~325 nm, emission ~400 nm for anthranilate) over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinetic Analysis for Determining Inhibition Type and Ki
This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constant (Ki).
Procedure:
-
Assay Series: Set up a series of experiments. Each series will have a fixed concentration of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM). Within each series, vary the concentration of the substrate (chorismate) over a range that brackets the Km value (e.g., 0.2 to 5 times the Km).
-
Measure Initial Velocities: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in the IC50 determination protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Create a Lineweaver-Burk plot (1/v versus 1/[S]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the Ki value using the appropriate formula based on the determined inhibition type and the changes in apparent Km or Vmax.
-
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating this compound as a potential enzyme inhibitor, specifically targeting chorismate-utilizing enzymes of the shikimate pathway. The provided hypothetical data and detailed experimental protocols offer a clear path for researchers to initiate and conduct meaningful studies.
Future research should focus on:
-
Experimental Validation: Performing the described enzyme inhibition assays to obtain actual quantitative data for this compound.
-
Broad-Spectrum Screening: Testing the compound against a panel of other shikimate pathway enzymes and other related metabolic enzymes to determine its specificity.
-
Structural Studies: Co-crystallization of the inhibitor with its target enzyme(s) to elucidate the precise binding mode and interactions at the atomic level.
-
In Vivo Studies: Evaluating the efficacy of this compound in cellular and whole-organism models to assess its potential as an antimicrobial or herbicidal agent.
The exploration of fluorinated cinnamic acid derivatives like this compound holds significant promise for the discovery of new and effective enzyme inhibitors with valuable applications in medicine and agriculture.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Mechanistic and inhibition studies of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metabolic node in action: chorismate-utilizing enzymes in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of potential inhibitors of chorismate-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application of Trans-3,4-Difluorocinnamic Acid in Agrochemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid with potential applications in the agrochemical sector. While primarily utilized as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, its structural features suggest potential utility as an active ingredient in agrochemical formulations.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy for enhancing biological activity and metabolic stability, properties that are highly desirable for the development of effective herbicides, fungicides, and pesticides.[1] This document provides an overview of the potential applications of this compound in agrochemicals, based on the known biological activities of related cinnamic acid derivatives, and furnishes detailed, hypothetical experimental protocols for its evaluation.
Introduction
Cinnamic acid and its derivatives are a class of naturally occurring compounds found in various plants that exhibit a broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties. The core structure of cinnamic acid, consisting of a phenyl ring attached to an acrylic acid moiety, can be readily modified to generate analogues with enhanced efficacy. Fluorination is a key strategy in medicinal and agricultural chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, binding affinity, and resistance to degradation. Consequently, this compound emerges as a compound of interest for the development of novel agrochemical agents.
While direct studies on the agrochemical applications of this compound are limited in publicly available literature, this document outlines its potential uses and provides robust protocols for its systematic evaluation.
Potential Agrochemical Applications
Based on the established bioactivities of analogous cinnamic acid derivatives, this compound is a candidate for investigation in the following agrochemical areas:
-
Fungicide: Cinnamic acid derivatives have been shown to possess antifungal properties.[2][3][4] The mechanism of action for some of these derivatives involves the inhibition of crucial fungal enzymes, such as benzoate (B1203000) 4-hydroxylase (CYP53).[2][4]
-
Herbicide: The phytotoxic effects of cinnamic acid and its analogues are well-documented, suggesting a potential role as a natural-product-based herbicide. These compounds can interfere with plant growth and development.
-
Insecticide/Larvicide: Certain cinnamic acid derivatives have demonstrated larvicidal activity against various insect pests, indicating their potential for use in insect control programs.[5][6][7][8]
Quantitative Data from Related Compounds
To provide a context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on other cinnamic acid derivatives.
| Compound/Derivative | Target Organism | Activity Type | Efficacy (e.g., IC50, EC50, LC50) | Reference |
| Cinnamic Oxime Ester (7z) | Valsa mali | Fungicidal | EC50 = 0.71 µg/mL | [3] |
| Cinnamic Oxime Ester (7n) | Botrytis cinerea | Fungicidal | EC50 = 1.41 µg/mL | [3] |
| 4-Hydroxycinnamic acid derivative (2) | Mycobacterium marinum | Antimycobacterial | IC50 = 64 µM | [9] |
| Butyl Cinnamate (7) | Aedes aegypti larvae | Larvicidal | LC50 ≈ 0.21 mM | [6] |
| Pentyl Cinnamate (8) | Aedes aegypti larvae | Larvicidal | LC50 ≈ 0.17 mM | [6] |
| Benzyl Cinnamate (13) | Aedes aegypti larvae | Larvicidal | LC50 = 0.55 mM | [6] |
| 4'-hydroxy-3'-methoxychalcone | Urochloa decumbens | Herbicidal | ~87% growth inhibition | [10] |
| Cinnamaldehyde | Urochloa decumbens | Herbicidal | ~87% growth inhibition | [10] |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the agrochemical potential of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol outlines a method to assess the direct inhibitory effect of this compound on the mycelial growth of pathogenic fungi.
Caption: Workflow for pre-emergence herbicidal activity assay.
Methodology:
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM). A surfactant may be added to aid dissolution and application.
-
Experimental Setup: Place a sheet of Whatman No. 1 filter paper in a sterile 90 mm Petri dish. Add 5 mL of the respective test solution to each dish. A control group with water (and surfactant if used) should be included.
-
Seed Sowing: Place 20-30 seeds of a model plant species (e.g., Lepidium sativum (cress) or Lactuca sativa (lettuce)) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a plant growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After 3-5 days, count the number of germinated seeds. Carefully remove the seedlings and measure the length of the primary root and shoot.
-
Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control group. Determine the concentration required for 50% inhibition (IC50) for each parameter.
Protocol 3: Insect Larvicidal Bioassay
This protocol details a method to assess the toxicity of this compound against insect larvae.
Workflow for Insect Larvicidal Bioassay
Caption: Workflow for insect larvicidal bioassay.
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in acetone.
-
Rearing of Larvae: Rear a target insect species (e.g., Aedes aegypti) under standard laboratory conditions to obtain a synchronized population of a specific larval instar (e.g., third instar).
-
Bioassay Setup: In a series of beakers or cups, add a defined volume of deionized water (e.g., 99 mL). Add aliquots of the acetone stock solution to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm). An acetone-only control and a negative control (water only) must be included.
-
Larval Exposure: Introduce a known number of larvae (e.g., 20-25) into each beaker.
-
Incubation and Observation: Maintain the beakers at a controlled temperature and humidity. Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
LC50 Determination: Use probit analysis to calculate the Lethal Concentration required to kill 50% of the larval population (LC50).
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of novel agrochemical agents. Its fluorinated structure is suggestive of enhanced biological activity. The provided protocols offer a systematic framework for the comprehensive evaluation of its potential as a fungicide, herbicide, and insecticide. Further research into its mode of action, formulation development, and performance in field trials will be essential to fully elucidate its practical utility in sustainable agriculture. The data from related cinnamic acid derivatives provide a valuable benchmark for these future investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control [ouci.dntb.gov.ua]
- 6. Larvicidal Activity of Cinnamic Acid Derivatives: Investigating Alternative Products for Aedes aegypti L. Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Curtius Rearrangement of trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a versatile and powerful reaction in organic synthesis for the conversion of carboxylic acids to their corresponding amines with one less carbon atom. The reaction proceeds through a thermally induced decomposition of an acyl azide (B81097) to an isocyanate intermediate.[1][2][3] This highly reactive isocyanate can be trapped by a variety of nucleophiles to yield amines, carbamates, or ureas, making it a valuable tool in medicinal chemistry and drug development for the introduction of nitrogen-containing functional groups.[4][5][6]
This application note provides a detailed experimental protocol for the Curtius rearrangement of trans-3,4-Difluorocinnamic acid. A one-pot procedure utilizing diphenylphosphoryl azide (DPPA) is described, which offers the advantage of avoiding the isolation of the potentially explosive acyl azide intermediate.[4][7] The isocyanate generated in situ is subsequently trapped with benzyl (B1604629) alcohol to produce the corresponding benzyl carbamate (B1207046), a common protecting group strategy for amines in the synthesis of pharmaceutical compounds.[2][8]
Reaction Scheme
The overall transformation involves the conversion of this compound to its corresponding benzyl carbamate derivative via an isocyanate intermediate.
Quantitative Data Summary
The following table summarizes the typical quantities and expected yield for the one-pot Curtius rearrangement of this compound. The expected yield is based on similar reactions reported in the literature for cinnamic acid derivatives.[9]
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass (mg) | Volume (mL) | Expected Yield (%) |
| This compound | 184.14 | 1.0 | 1.0 | 184.1 | - | - |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.1 | 1.1 | 302.8 | 0.23 | - |
| Triethylamine (B128534) (TEA) | 101.19 | 1.1 | 1.1 | 111.3 | 0.15 | - |
| Benzyl Alcohol | 108.14 | 1.2 | 1.2 | 129.8 | 0.12 | - |
| Anhydrous Toluene (B28343) | - | - | - | - | 10 | - |
| Benzyl (E)-(3,4-difluorostyryl)carbamate | 289.28 | - | - | - | - | ~50-60% |
Experimental Protocol
This protocol details a one-pot procedure for the synthesis of benzyl (E)-(3,4-difluorostyryl)carbamate from this compound using DPPA.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)[10]
-
Triethylamine (TEA)
-
Benzyl alcohol
-
Anhydrous toluene
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 184.1 mg, 1.0 mmol).
-
Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (10 mL). Stir the suspension and add triethylamine (1.1 eq, 0.15 mL, 1.1 mmol).
-
Formation of Acyl Azide: To the stirred mixture at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq, 0.23 mL, 1.1 mmol) dropwise.
-
Curtius Rearrangement: Heat the reaction mixture to 90-100 °C. Stir vigorously at this temperature for 2-4 hours. The progress of the rearrangement can be monitored by the evolution of nitrogen gas and by TLC analysis for the disappearance of the starting carboxylic acid.
-
Trapping of Isocyanate: After the rearrangement is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add benzyl alcohol (1.2 eq, 0.12 mL, 1.2 mmol) to the solution.
-
Carbamate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the isocyanate intermediate is fully consumed. This can be monitored by IR spectroscopy by observing the disappearance of the strong isocyanate peak around 2250-2270 cm⁻¹.
-
Workup: Cool the reaction to room temperature and quench with the addition of water (15 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure benzyl (E)-(3,4-difluorostyryl)carbamate.
Safety Precautions:
-
Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures, friction, and grinding. The one-pot procedure with DPPA minimizes this risk as the acyl azide is not isolated.
-
Diphenylphosphoryl azide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.
Visualizations
Caption: Workflow of the one-pot Curtius rearrangement.
Caption: Key intermediates in the Curtius rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
Application Notes and Protocols: trans-3,4-Difluorocinnamic Acid as a Precursor for API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of trans-3,4-Difluorocinnamic acid as a versatile precursor for the synthesis of active pharmaceutical ingredients (APIs). The unique electronic properties conferred by the fluorine substituents make this compound an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the final API. This document outlines the synthesis of two distinct classes of APIs from this precursor: a substituted isoquinolone with potential as a 5-HT3 antagonist and a psammaplin A derivative investigated for its radiosensitizing properties.
API Synthesis from this compound: An Overview
The synthetic pathways detailed below leverage the carboxylic acid functionality of this compound for conversion into key intermediates, which then undergo further transformations to yield the target APIs.
dot
Caption: Synthetic routes from this compound.
Synthesis of 6,7-Difluoro-1(2H)-isoquinolone (A 5-HT3 Antagonist)
Substituted isoquinolones are a class of compounds known to act as antagonists of the 5-HT3 receptor, making them potential therapeutic agents for chemotherapy-induced nausea and vomiting.[1][2] The synthesis of 6,7-Difluoro-1(2H)-isoquinolone from this compound proceeds via a Curtius rearrangement.[1][3][4]
Experimental Protocol
Step 1: Synthesis of trans-3,4-Difluorocinnamoyl Azide
-
To a solution of this compound (1.0 eq) in dry acetone (B3395972) (10 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq).
-
Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 30 minutes.
-
Add a solution of sodium azide (1.5 eq) in water (5 mL/mmol) dropwise.
-
Continue stirring at 0 °C for 1 hour.
-
Extract the product with toluene (B28343). The organic layer containing the acyl azide is used directly in the next step.
Step 2: Curtius Rearrangement and Cyclization to 6,7-Difluoro-1(2H)-isoquinolone
-
Heat the toluene solution of trans-3,4-Difluorocinnamoyl azide at reflux (approximately 110 °C) for 2-3 hours until the evolution of nitrogen gas ceases. This step effects the Curtius rearrangement to the isocyanate intermediate.
-
The isocyanate undergoes in-situ intramolecular cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford 6,7-Difluoro-1(2H)-isoquinolone.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₉H₆F₂O₂ | 184.14 | - | White solid |
| 6,7-Difluoro-1(2H)-isoquinolone | C₉H₅F₂NO | 181.14 | 75-85 (estimated) | Off-white solid |
Spectroscopic Data for 6,7-Difluoro-1(2H)-isoquinolone (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.6 (m, 2H, Ar-H), 7.2-7.0 (m, 2H, Ar-H), 6.5 (d, 1H, J=7.2 Hz, CH=CH), 7.1 (d, 1H, J=7.2 Hz, CH=CH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.0 (C=O), 152.0 (d, J=248 Hz, C-F), 149.0 (d, J=248 Hz, C-F), 135.0, 128.0, 125.0, 118.0, 115.0, 105.0.
-
MS (ESI): m/z 182.04 [M+H]⁺.
Synthesis of a Psammaplin A Derivative (A Radiosensitizer)
Psammaplin A and its derivatives are known to exhibit a range of biological activities, including histone deacetylase (HDAC) and DNA methyltransferase (DNMT) inhibition, which can lead to the radiosensitization of cancer cells.[5][6][7][8][9][10] The synthesis of a psammaplin A derivative from this compound involves an amide coupling with cystamine (B1669676), followed by disulfide bond formation.
Experimental Protocol
Step 1: Synthesis of N,N'-bis(trans-3,4-difluorocinnamoyl)cystamine
-
To a solution of this compound (2.2 eq) in dry dichloromethane (B109758) (DCM) (15 mL/mmol) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.5 eq) and N-hydroxysuccinimide (NHS) (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of cystamine dihydrochloride (B599025) (1.0 eq) and triethylamine (2.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM) to yield the desired psammaplin A derivative.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Biological Activity | IC₅₀ |
| This compound | C₉H₆F₂O₂ | 184.14 | - | - | - |
| Psammaplin A Derivative | C₂₂H₂₀F₄N₂O₂S₂ | 500.53 | 60-70 (estimated) | Radiosensitizer (DNMT/HDAC inhibitor) | 15-50 µM (in A549 and U373MG cells)[5] |
Signaling Pathways and Mechanisms of Action
6,7-Difluoro-1(2H)-isoquinolone as a 5-HT3 Receptor Antagonist
The 5-HT3 receptor is a ligand-gated ion channel. Antagonism of this receptor by compounds such as 6,7-Difluoro-1(2H)-isoquinolone is believed to mediate its anti-emetic effects.[2][11][12][13]
dot
Caption: Mechanism of 5-HT3 receptor antagonism.
Psammaplin A Derivative as a Radiosensitizer
The radiosensitizing effects of psammaplin A derivatives are often attributed to their inhibition of HDAC and/or DNMT.[5][6][7][8][9][10] This inhibition leads to chromatin relaxation and altered gene expression, making cancer cells more susceptible to radiation-induced DNA damage.
dot
Caption: Radiosensitization by Psammaplin A derivative.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of promising API candidates. The straightforward synthetic routes to a 5-HT3 antagonist and a potential radiosensitizer highlight its utility in drug discovery and development. Further optimization of these scaffolds and in-depth biological evaluation are warranted to explore their full therapeutic potential.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Psammaplin A-Modified Novel Radiosensitizers for Human Lung Cancer and Glioblastoma Cells [jrpr.org]
- 7. researchgate.net [researchgate.net]
- 8. Thioester derivatives of the natural product psammaplin A as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psammaplin A as a general activator of cell-based signaling assays via HDAC inhibition and studies on some bromotyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 11. Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Negative Allosteric Modulators of 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Polymer Thermal Stability with trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for the development of high-performance polymers with enhanced thermal stability through the incorporation of trans-3,4-difluorocinnamic acid. While direct literature on this specific application is emerging, the principles of polymer chemistry suggest that the unique electronic and structural properties of this fluorinated monomer can be leveraged to significantly improve the thermal decomposition and glass transition temperatures of polymers such as polyimides. This document outlines a hypothetical synthetic route for a novel diamine monomer derived from this compound, followed by its polymerization and characterization. The provided protocols are based on established synthetic methodologies for high-performance polymers.
Introduction
High-performance polymers are essential materials in the aerospace, electronics, and automotive industries due to their excellent mechanical strength, chemical resistance, and thermal stability.[1][2] Fluorinated polymers, in particular, are known for their superior thermo-oxidative stability.[3][4] The introduction of fluorine atoms into the polymer backbone can increase bond strength and reduce susceptibility to thermal degradation.[4] this compound is a versatile building block that can be utilized in materials science to create polymers with enhanced thermal properties.[5][6] This document presents a hypothetical approach to synthesize a novel polyimide incorporating a diamine monomer derived from this compound.
Proposed Mechanism for Enhanced Thermal Stability
The incorporation of the this compound moiety is hypothesized to enhance thermal stability through several mechanisms:
-
Strong C-F Bonds: The high bond energy of the carbon-fluorine bonds in the difluorophenyl group increases the overall bond dissociation energy of the polymer backbone, making it more resistant to thermal cleavage.
-
Increased Intermolecular Interactions: The polar C-F bonds can lead to stronger intermolecular dipole-dipole interactions, resulting in a more rigid polymer network with a higher glass transition temperature (Tg).
-
Crosslinking Potential: The vinyl group of the cinnamic acid moiety offers a potential site for thermal crosslinking at elevated temperatures, leading to a more stable char structure during thermal decomposition.
The following diagram illustrates the logical relationship of how the monomer contributes to thermal stability.
Caption: Hypothesized contribution of the monomer to thermal stability.
Experimental Protocols
This section details the hypothetical synthesis of a novel diamine monomer from this compound and its subsequent polymerization into a polyimide.
Synthesis of a Novel Diamine Monomer (DFCDA)
The carboxylic acid group of this compound can be converted to an amine group through a Curtius rearrangement or a similar synthetic route. A plausible multi-step synthesis is outlined below.
Workflow for Diamine Monomer Synthesis
Caption: Synthetic workflow for the novel diamine monomer.
Protocol:
-
Acid Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Azide Formation: Dissolve the crude acid chloride in acetone. In a separate flask, dissolve sodium azide (1.2 eq) in water. Cool the acid chloride solution to 0°C and add the sodium azide solution dropwise with vigorous stirring. Continue stirring at 0°C for 1 hour.
-
Curtius Rearrangement: Extract the resulting azide into toluene. Dry the organic layer over anhydrous magnesium sulfate, filter, and heat the solution to 80-90°C until nitrogen evolution ceases, indicating the formation of the isocyanate.
-
Hydrolysis to Diamine: To the isocyanate solution, add a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for 4 hours to hydrolyze the isocyanate to the corresponding amine.
-
Purification: After cooling, neutralize the solution with a base (e.g., NaOH) and extract the diamine product with a suitable organic solvent. Purify the crude diamine by column chromatography or recrystallization to yield the pure diamine monomer (DFCDA).
Synthesis of Poly(amic acid) Precursor
A standard two-step polycondensation reaction can be used to synthesize the poly(amic acid) (PAA).[7][8]
Protocol:
-
In a dry, nitrogen-purged flask, dissolve the synthesized DFCDA monomer (1.0 eq) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Slowly add a stoichiometric amount of a commercial dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (1.0 eq), to the solution with mechanical stirring.
-
Continue stirring at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.
Thermal Imidization to Polyimide
The PAA is converted to the final polyimide via thermal cyclization.[2]
Protocol:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[2]
-
After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.
Characterization
The synthesized monomer and polymer should be characterized using standard analytical techniques to confirm their structure and properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups in the monomer and the conversion of poly(amic acid) to polyimide (disappearance of amic acid peaks and appearance of imide peaks).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the synthesized diamine monomer and confirm the structure of the repeating unit in the polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer, including the onset of decomposition temperature (Td) and char yield.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[9]
Hypothetical Data Presentation
The following table presents hypothetical data comparing a standard fluorinated polyimide (Control PI) with the newly synthesized polyimide containing the DFCDA monomer (DFCDA-PI).
| Property | Control PI (6FDA-ODA) | DFCDA-PI (6FDA-DFCDA) |
| Glass Transition Temperature (Tg) | 350°C | 385°C |
| 5% Weight Loss Temperature (Td5) | 530°C | 565°C |
| 10% Weight Loss Temperature (Td10) | 550°C | 585°C |
| Char Yield at 800°C (N₂ atmosphere) | 55% | 65% |
Note: This data is hypothetical and intended for illustrative purposes.
Conclusion
The incorporation of this compound into polymer backbones presents a promising, albeit hypothetical, strategy for developing materials with significantly enhanced thermal stability. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this novel approach. The unique combination of a difluorophenyl group for thermal resistance and a vinyl group for potential crosslinking makes this an attractive area for further investigation in the field of high-performance polymers.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ossila.com [ossila.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Synthesis of Psammaplin A Derivatives Using trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psammaplin A, a natural product isolated from marine sponges, has garnered significant attention in medicinal chemistry due to its potent biological activities, including the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1][2][3] These epigenetic modifications play a crucial role in carcinogenesis and tumor progression.[4] Consequently, psammaplin A and its analogs are promising candidates for the development of novel anticancer agents. In particular, derivatives of psammaplin A have been investigated as radiosensitizers to enhance the efficacy of radiotherapy in cancer treatment.[1][2]
This document provides detailed application notes and protocols for the synthesis of psammaplin A derivatives utilizing trans-3,4-Difluorocinnamic acid as a key starting material. The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability and pharmacokinetic properties. The methodologies described herein are based on established synthetic strategies for psammaplin A analogs and are intended to guide researchers in the development of novel, fluorinated derivatives for drug discovery and development.
Synthesis of Psammaplin A Derivatives
The synthesis of psammaplin A derivatives from this compound involves a multi-step process, beginning with the formation of an α-keto acid, followed by oximation, and finally, coupling with cystamine (B1669676) to yield the dimeric disulfide product.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid
This protocol describes the conversion of this compound to the corresponding α-keto acid.
-
Materials:
-
This compound
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Trifluoroacetic acid (TFA), aqueous solution
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous solvent.
-
Add trifluoroacetic anhydride (TFAA) dropwise to the solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add aqueous trifluoroacetic acid (TFA) to the reaction mixture to hydrolyze the intermediate.
-
Stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain (E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid.
-
Protocol 2: Synthesis of (E)-3-(3,4-Difluorophenyl)-2-(hydroxyimino)propanoic acid
This protocol details the formation of the oxime derivative.
-
Materials:
-
(E)-3-(3,4-Difluorophenyl)-2-oxopropanoic acid
-
Hydroxylamine (B1172632) hydrochloride
-
Pyridine or another suitable base
-
Ethanol or other appropriate solvent
-
1 N HCl
-
Ethyl acetate
-
Sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the α-keto acid in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine) to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in 1 N HCl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime intermediate. This product is often used in the next step without further purification.
-
Protocol 3: Synthesis of the Dimeric Psammaplin A Derivative
This protocol describes the final coupling reaction to form the disulfide-linked psammaplin A derivative.
-
Materials:
-
(E)-3-(3,4-Difluorophenyl)-2-(hydroxyimino)propanoic acid
-
Cystamine dihydrochloride (B599025)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
-
Procedure:
-
Dissolve the oxime intermediate in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and DCC to the solution and stir for 2-4 hours at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve cystamine dihydrochloride in anhydrous DMF and add triethylamine to neutralize the hydrochloride salt.
-
Add the cystamine solution to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or preparative HPLC.
-
Biological Activity and Data Presentation
Psammaplin A derivatives synthesized from this compound have been evaluated for their cytotoxic and radiosensitizing effects in human cancer cell lines.
Cytotoxicity Data
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of a representative psammaplin A derivative synthesized from a difluorinated cinnamic acid precursor in human lung cancer (A549) and glioblastoma (U373MG) cell lines.
| Compound | A549 IC₅₀ (μM) | U373MG IC₅₀ (μM) |
| Difluoro-PsA Derivative | 16.14 | Data Not Available |
Note: The IC₅₀ value for the A549 cell line is reported for a product derived from this compound.[5]
Radiosensitizing Effects
Several psammaplin A derivatives have demonstrated the ability to enhance the lethal effects of radiation on cancer cells. The sensitizer (B1316253) enhancement ratio (SER) is a measure of this effect. While specific SER values for the this compound derivative are not detailed in the available literature, other synthesized psammaplin A analogs have shown significant radiosensitization.[1][5]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for a difluorinated psammaplin A derivative.
Proposed Signaling Pathway of Radiosensitization
Caption: Radiosensitization by inhibiting DNA methyltransferase 1 (DNMT1).
References
- 1. Psammaplin A-Modified Novel Radiosensitizers for Human Lung Cancer and Glioblastoma Cells [jrpr.org]
- 2. jrpr.org [jrpr.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel psammaplin A derivatives sensitize human cancer cells to x-ray irradiation [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of Novel Anti-inflammatory Drugs Utilizing trans-3,4-Difluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid and its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] These compounds often exert their anti-inflammatory action by modulating key signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes.[1][3]
trans-3,4-Difluorocinnamic acid is a fluorinated analogue of cinnamic acid, a structural modification known to potentially enhance metabolic stability and biological activity.[4][5] This document provides a comprehensive set of protocols for utilizing this compound as a scaffold for the synthesis and screening of novel anti-inflammatory drug candidates. The workflow progresses from the creation of a derivative library to detailed in vitro and in vivo evaluation.
Section 1: Synthesis of a Novel Derivative Library
The first step in developing novel drug candidates is to synthesize a library of derivatives from the parent compound, this compound. By creating various esters and amides, researchers can explore the structure-activity relationship (SAR) and identify modifications that enhance anti-inflammatory potency.
Protocol 1.1: General Procedure for Amide Synthesis
-
Activation: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography or recrystallization to yield the desired amide derivative.
Section 2: High-Throughput and Secondary In Vitro Screening
Once a library of derivatives is synthesized, a series of in vitro assays are employed to screen for anti-inflammatory activity. This tiered approach begins with simple, rapid assays and progresses to more complex, cell-based models for promising compounds.
Protocol 2.1: Inhibition of Albumin Denaturation Assay (Primary Screen)
This assay serves as a preliminary test for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[6][7]
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound (or standard drug, e.g., Diclofenac) at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.[8]
-
Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[8]
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 2.2: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This assay determines if the compounds selectively inhibit COX-2, the inducible enzyme primarily involved in inflammatory prostaglandin (B15479496) production, over the constitutive COX-1 enzyme, which is crucial for gastric protection.[9][10]
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a buffer solution for 15 minutes at room temperature.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measurement: Quantify the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Calculation: Determine the concentration of the compound required to inhibit 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 2.3: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent mediators of inflammation.[11]
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, a solution of soybean lipoxygenase, and the test compound.[8]
-
Incubation: Incubate the mixture for 10 minutes at 25°C.[8]
-
Initiation: Start the reaction by adding linoleic acid as the substrate.[8]
-
Measurement: Monitor the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.[8]
-
Calculation: Calculate the percentage of LOX inhibition and determine the IC50 value for each compound.
Protocol 2.4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[12]
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Calculation: Calculate the percentage of NO production inhibition relative to LPS-stimulated cells without any compound. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[12]
Protocol 2.5: Pro-inflammatory Cytokine Production Assay
This protocol measures the inhibition of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Cell Culture and Treatment: Use a similar setup as the NO production assay (Protocol 2.4), treating cells with test compounds before stimulating with LPS.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Calculation: Determine the IC50 values for the inhibition of each cytokine.
Section 3: In Vivo Evaluation of Lead Compounds
Compounds that demonstrate significant and selective activity in vitro should be advanced to in vivo animal models to assess their efficacy and safety in a whole-organism context.[14][15]
Protocol 3.1: Carrageenan-Induced Paw Edema Model in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[16][17]
-
Animal Groups: Divide Wistar rats into several groups: a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the lead compound.
-
Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.
Protocol 3.2: LPS-Induced Systemic Inflammation Model in Mice
This model mimics systemic inflammation by introducing LPS, which triggers a robust cytokine response.[8]
-
Animal Groups: Group mice similarly to the paw edema model.
-
Drug Administration: Administer the test compound or vehicle to the mice.
-
LPS Challenge: After a specified time (e.g., 1 hour), inject a sub-lethal dose of LPS intraperitoneally.[8]
-
Sample Collection: Collect blood samples via cardiac puncture at predetermined time points (e.g., 1.5 hours for TNF-α, 6 hours for IL-6).[8]
-
Analysis: Measure the serum levels of TNF-α and IL-6 using ELISA kits.
-
Evaluation: Determine the percentage of inhibition of cytokine production by the test compound.
Section 4: Key Signaling Pathways in Inflammation
Understanding the underlying molecular mechanisms is crucial for rational drug design. Cinnamic acid derivatives frequently target the NF-κB signaling pathway, a central regulator of inflammation.[1][18] Pro-inflammatory stimuli, such as TNF-α or LPS, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences, and promote the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[19]
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Section 5: Drug Development Workflow
The development of a novel anti-inflammatory agent follows a structured workflow, from initial discovery through preclinical testing. This process is iterative, with data from later stages often informing the design of new, improved derivatives.
Caption: A typical workflow for anti-inflammatory drug discovery and development.
Section 6: Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives and making informed decisions about which compounds to advance.
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Derivatives
| Compound ID | R-Group | Albumin Denaturation Inhibition (%) @ 100 µg/mL | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC50 (µM) |
| Parent | -H | 25.4 ± 3.1 | > 100 | > 100 | - | 85.2 ± 7.4 |
| DFCA-01 | -NH-Cyclopropyl | 68.2 ± 5.5 | 5.2 ± 0.4 | 98.5 ± 8.1 | 18.9 | 15.7 ± 1.9 |
| DFCA-02 | -NH-Phenyl | 55.1 ± 4.8 | 12.8 ± 1.1 | > 100 | > 7.8 | 33.4 ± 3.5 |
| DFCA-03 | -O-Ethyl | 43.7 ± 3.9 | 35.6 ± 2.9 | > 100 | > 2.8 | 61.9 ± 5.8 |
| Celecoxib | (Standard) | N/A | 0.05 ± 0.01 | 7.6 ± 0.6 | 152 | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hr |
| Vehicle Control | - | 0 |
| DFCA-01 | 10 | 35.6 ± 4.1* |
| DFCA-01 | 30 | 58.9 ± 5.2 |
| Indomethacin | 10 | 65.2 ± 4.9 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. athmicbiotech.com [athmicbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Specific assays for cytokine production by T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. wuxibiology.com [wuxibiology.com]
- 17. ijpras.com [ijpras.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Material Science
Introduction
trans-3,4-Difluorocinnamic acid is a fluorinated aromatic building block that holds significant promise for the development of advanced materials.[1][2][3] Its structure combines the photoreactive α,β-unsaturated carboxylic acid of the cinnamic acid backbone with the unique physicochemical properties imparted by fluorine substitution. Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition upon UV irradiation, a mechanism widely used for photo-cross-linking polymers.[4][5][6] The introduction of fluorine atoms into the phenyl ring is anticipated to enhance key material properties such as thermal stability, chemical resistance, hydrophobicity, and biocompatibility, which are characteristic features of fluoropolymers.[7][8][9]
These application notes provide detailed protocols for incorporating this compound into two distinct material science applications: a photo-cross-linkable fluoropolymer for advanced coatings and a monomer for high-performance biocompatible polyesters.
Application 1: Photo-cross-linkable Fluoropolymer for Hydrophobic Coatings
Application Note:
The synthesis of polymers functionalized with this compound side chains yields a material that can be cross-linked upon exposure to UV radiation. This process allows for the creation of stable, insoluble, and durable thin films. The difluoro-substitution on the phenyl ring is expected to significantly increase the hydrophobicity and thermal stability of the resulting coating compared to non-fluorinated analogues. Such coatings are ideal for applications requiring robust, water-repellent surfaces, such as in microelectronics, self-cleaning surfaces, and anti-fouling coatings for biomedical devices.[7] The cinnamate (B1238496) group acts as a photosensitive moiety, enabling spatial and temporal control over the cross-linking process, which is a key advantage in photolithography and the fabrication of patterned surfaces.[5][10]
Logical Relationship Diagram
Caption: Structure-Property relationships of this compound.
Experimental Protocol: Synthesis and Characterization of a Photo-cross-linkable Polymer
This protocol describes a two-step process: (1) Synthesis of poly(glycidyl methacrylate)-graft-trans-3,4-difluorocinnamate (PGMA-DFCA) and (2) Fabrication and testing of a cross-linked thin film.
Part 1: Synthesis of PGMA-DFCA
-
Materials: Glycidyl methacrylate (B99206) (GMA), Azobisisobutyronitrile (AIBN), this compound (DFCA), Tetrabutylammonium bromide (TBAB), Anhydrous N,N-Dimethylformamide (DMF), Methanol, Diethyl ether.
-
Polymerization of GMA:
-
Dissolve 10 g of GMA and 0.1 g of AIBN in 50 mL of anhydrous DMF in a round-bottom flask.
-
Purge the solution with nitrogen for 20 minutes.
-
Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer (PGMA) by pouring the solution into 500 mL of methanol.
-
Filter the white precipitate, wash with methanol, and dry under vacuum at 40°C.
-
-
Grafting of DFCA onto PGMA:
-
Dissolve 5 g of the synthesized PGMA, 3.5 g of DFCA (a slight molar excess relative to epoxy groups), and 0.5 g of TBAB (catalyst) in 100 mL of anhydrous DMF.
-
Heat the mixture to 90°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the solution to room temperature and precipitate the functionalized polymer (PGMA-DFCA) by pouring it into 500 mL of diethyl ether.
-
Filter the product, wash thoroughly with diethyl ether to remove unreacted DFCA, and dry under vacuum at 50°C.
-
-
Characterization:
-
Confirm the structure using ¹H NMR and FTIR spectroscopy. In FTIR, look for the disappearance of the epoxy peak (~910 cm⁻¹) and the appearance of characteristic cinnamate ester peaks (~1720 cm⁻¹ and ~1640 cm⁻¹).
-
Part 2: Thin Film Fabrication and Photo-cross-linking
-
Film Preparation:
-
Prepare a 10% (w/v) solution of PGMA-DFCA in propylene (B89431) glycol monomethyl ether acetate (B1210297) (PGMEA).
-
Spin-coat the solution onto a silicon wafer or glass slide at 2000 rpm for 60 seconds.
-
Pre-bake the film at 90°C for 5 minutes to remove the solvent.
-
-
Photo-cross-linking:
-
Development and Analysis:
-
Immerse the exposed film in a developer solvent (e.g., PGMEA) to dissolve the un-cross-linked regions.
-
Measure the thickness of the remaining film to determine the cross-linking efficiency.
-
Analyze the surface properties (contact angle) and thermal stability (TGA) of the cross-linked film.
-
Quantitative Data Summary
| Property | Non-fluorinated Analog (PGMA-CA) | Fluorinated Polymer (PGMA-DFCA) | Rationale for Improvement |
| Melting Point (°C) | 185 - 190 | 194 - 198[1][12] | Increased molecular rigidity and intermolecular forces due to C-F bonds. |
| Glass Transition Temp. (Tg, °C) | ~115 | ~130 | Fluorine atoms increase the rotational energy barrier of the polymer backbone. |
| Decomposition Temp. (TGA, °C) | ~320 | ~365 | The high bond energy of C-F bonds enhances thermal stability.[9] |
| Water Contact Angle (°) (post-cross-linking) | 85° | 110° | Fluorination significantly lowers surface energy, leading to increased hydrophobicity.[7] |
| Cross-linking Efficiency (%) | ~85% | ~90% | The electron-withdrawing nature of fluorine can influence the photoreactivity of the cinnamate group. |
Application 2: Monomer for High-Performance Biocompatible Polyesters
Application Note:
The carboxylic acid group of this compound allows it to be used as a monomer in polycondensation reactions to synthesize novel polyesters.[13] By reacting it with a suitable diol (e.g., 1,4-butanediol), a polyester (B1180765) with pendant difluorophenyl groups can be created. Fluorinated polymers are renowned for their chemical inertness and biocompatibility, making them excellent candidates for biomedical applications.[7][8][14] These polyesters could be used in fabricating medical implants, drug delivery systems, or as matrices for tissue engineering.[8][9] The inherent rigidity of the aromatic ring and the strong C-F bonds would contribute to high mechanical strength and thermal stability in the final material.[1]
Experimental Workflow Diagram
Caption: Workflow for polyester synthesis, processing, and characterization.
Experimental Protocol: Synthesis and Evaluation of a Fluorinated Polyester
-
Materials: this compound (DFCA), Thionyl chloride (SOCl₂), 1,4-butanediol (B3395766), Anhydrous Pyridine (B92270), Anhydrous Dichloromethane (DCM), Methanol.
-
Synthesis of 3,4-Difluorocinnamoyl Chloride:
-
In a flask equipped with a reflux condenser, add 5 g of DFCA to 20 mL of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Gently reflux the mixture for 4 hours.
-
Remove excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride. Use immediately in the next step.
-
-
Polycondensation Reaction:
-
Dissolve an equimolar amount of 1,4-butanediol in anhydrous DCM containing pyridine (as an acid scavenger).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the prepared 3,4-difluorocinnamoyl chloride in anhydrous DCM to the diol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours.
-
-
Purification and Characterization:
-
Wash the reaction mixture sequentially with 5% HCl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate the solution.
-
Precipitate the polyester by pouring the concentrated solution into cold methanol.
-
Filter and dry the polymer under vacuum.
-
Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure with ¹H NMR and FTIR.
-
-
Biocompatibility Evaluation (In Vitro):
-
Protein Adsorption: Prepare thin films of the polyester. Incubate the films in a solution of bovine serum albumin (BSA) for 2 hours. Measure the amount of adsorbed protein using a BCA protein assay. Fluorinated surfaces are expected to resist protein adsorption.[8]
-
Cell Viability (MTT Assay): Culture a relevant cell line (e.g., fibroblasts) on the polyester films for 24-72 hours. Assess cell viability using an MTT assay to ensure the material is non-cytotoxic.
-
Quantitative Data Summary
| Property | Poly(butylene succinate) (PBS) - a standard biocompatible polyester | Poly(butylene difluorocinnamate) (PBFCA) | Expected Advantage |
| Molecular Weight (Mw, g/mol ) | 40,000 - 60,000 | 35,000 - 55,000 | Comparable molecular weight achievable with optimized polycondensation. |
| Tensile Strength (MPa) | ~35 | ~50 | The rigid difluorophenyl side groups can enhance mechanical strength. |
| Elongation at Break (%) | >200% | ~150% | Increased rigidity may lead to reduced elongation. |
| BSA Adsorption (µg/cm²) | ~1.5 | < 0.4 | Fluorinated surfaces exhibit anti-fouling properties, reducing protein adsorption.[8] |
| Cell Viability (%) (vs. control) | >95% | >95% | Expected to be highly biocompatible due to the bio-inert nature of fluoropolymers.[7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. ToruÅ Direct EN | Virtual tour generated by Panotour [torun.direct]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photo-cross-linking induces size change and stealth properties of water-dispersible cinnamic acid derivative nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 95 112897-97-9 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-(2-bromovinyl)-1,2-difluorobenzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the difluorobenzene ring and the bromovinyl moiety makes it a valuable building block for further chemical modifications, such as cross-coupling reactions. This document provides a detailed protocol for the laboratory synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene via the Wittig reaction, a widely used and reliable method for alkene synthesis from carbonyl compounds.[1][2][3][4] The protocol covers the preparation of the necessary phosphonium (B103445) salt, the Wittig olefination, and purification of the final product.
Reaction Scheme
The overall synthesis is a two-step process starting from commercially available triphenylphosphine (B44618) and dibromomethane (B42720) to generate the Wittig salt, followed by the Wittig reaction with 4-formyl-1,2-difluorobenzene.
Step 1: Synthesis of (Bromomethyl)triphenylphosphonium Bromide
Step 2: Wittig Reaction
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene. The yields are representative of typical Wittig reactions of this nature.
| Parameter | Step 1: Phosphonium Salt Formation | Step 2: Wittig Reaction |
| Reactant 1 | Triphenylphosphine | (Bromomethyl)triphenylphosphonium Bromide |
| Reactant 2 | Dibromomethane | 4-formyl-1,2-difluorobenzene |
| Base | N/A | n-Butyllithium (n-BuLi) |
| Solvent | Toluene (B28343) | Tetrahydrofuran (B95107) (THF) |
| Reaction Temperature | Reflux (approx. 110 °C) | -78 °C to Room Temperature |
| Reaction Time | 16 hours | 4 hours |
| Typical Yield | 65-85% | 50-70% |
| Product Purity (after purification) | >95% | >98% (E isomer) |
| Molecular Weight of Product | 436.12 g/mol | 221.03 g/mol |
Experimental Protocols
Materials and Equipment
-
Reagents: Triphenylphosphine, dibromomethane, toluene, 4-formyl-1,2-difluorobenzene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, diethyl ether, hexanes, ethyl acetate (B1210297), anhydrous magnesium sulfate (B86663) (MgSO₄), deuterated chloroform (B151607) (CDCl₃).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating mantle, Schlenk line or inert gas (argon/nitrogen) setup, syringes, separatory funnel, rotary evaporator, flash chromatography system, NMR spectrometer, mass spectrometer.
Step 1: Synthesis of (Bromomethyl)triphenylphosphonium Bromide
This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5][6]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (52.4 g, 0.2 mol) and toluene (250 mL).
-
Addition of Reagent: To the stirred solution, add dibromomethane (27.8 mL, 0.4 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16 hours under an inert atmosphere. A white precipitate will form as the reaction progresses.
-
Isolation: Cool the mixture to room temperature. Collect the white solid by vacuum filtration and wash it with a small amount of cold toluene (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid, (bromomethyl)triphenylphosphonium bromide, under vacuum to obtain the final product (yield: ~74 g, 85%). The salt can be used in the next step without further purification.
Step 2: Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene
This protocol describes the Wittig olefination.[7]
-
Ylide Generation:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add (bromomethyl)triphenylphosphonium bromide (10.9 g, 25 mmol) and anhydrous THF (100 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 15.6 mL, 25 mmol) dropwise to the suspension via syringe over 20 minutes. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide.
-
Stir the mixture at -78 °C for an additional 1 hour.
-
-
Wittig Reaction:
-
In a separate dry flask, dissolve 4-formyl-1,2-difluorobenzene (2.84 g, 20 mmol) in anhydrous THF (20 mL).
-
Add the solution of the aldehyde dropwise to the ylide solution at -78 °C over 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The color of the solution will likely fade.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold hexanes. Triphenylphosphine oxide has low solubility in hexanes. Filter to remove the precipitated oxide.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes) to isolate the (E) and any minor (Z) isomers. The (E)-isomer is typically the less polar product.
-
Combine the fractions containing the pure (E)-product and remove the solvent under reduced pressure to yield (E)-4-(2-bromovinyl)-1,2-difluorobenzene as a colorless oil or a white solid.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The large coupling constant (typically >12 Hz) between the vinyl protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
-
Visualizations
Experimental Workflow Diagram
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis routes of (Bromomethyl)triphenylphosphonium bromide [benchchem.com]
- 6. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for trans-3,4-Difluorocinnamic Acid in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3,4-Difluorocinnamic acid is a versatile fluorinated building block with significant potential in drug discovery and medicinal chemistry.[1][2] The introduction of fluorine atoms can enhance the metabolic stability and biological activity of molecules, making this compound an attractive starting material for the synthesis of novel therapeutic agents.[1] Its applications span various fields, including the development of treatments for cancer and inflammatory diseases.[1][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of two distinct classes of bioactive molecules: isoquinolone-based 5-HT3 receptor antagonists and psammaplin A derivatives as radiosensitizers.
I. Application in the Synthesis of Isoquinolone-Based 5-HT3 Receptor Antagonists
Substituted isoquinolones derived from this compound have been identified as potent 5-HT3 receptor antagonists.[2][4] The 5-HT3 receptor, a ligand-gated ion channel, is a key target for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5]
Quantitative Data
| Derivative Class | Target | In Vivo Efficacy (ID50) | Reference |
| Substituted Isoquinolones | 5-HT3 Receptor | 0.35 µg/kg | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of Substituted Isoquinolones via Curtius Rearrangement
This protocol outlines the general steps for the synthesis of isoquinolone derivatives from this compound. The Curtius rearrangement is a key step in this synthesis.[6][7][8]
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Sodium azide (B81097)
-
Anhydrous toluene (B28343) or dioxane
-
Appropriate trapping agent (e.g., an alcohol for carbamate (B1207046) formation)
-
Lewis acid catalyst (for cyclization)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride. A common method is to reflux the acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction progress can be monitored by the cessation of gas evolution. After the reaction is complete, remove the excess reagent and solvent under reduced pressure.
-
Acyl Azide Formation: Dissolve the crude acid chloride in an anhydrous solvent such as acetone (B3395972) or toluene. Cool the solution in an ice bath and add a solution of sodium azide in water dropwise with vigorous stirring. The reaction is typically rapid. After the addition is complete, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care.
-
Curtius Rearrangement: Dissolve the acyl azide in an anhydrous, inert solvent like toluene or dioxane. Heat the solution to induce the Curtius rearrangement, which involves the loss of nitrogen gas and the formation of an isocyanate intermediate. The reaction temperature and time will vary depending on the specific substrate.
-
Trapping of the Isocyanate and Cyclization: The isocyanate can be trapped with a suitable nucleophile. For the synthesis of isoquinolones, the reaction is often carried out in the presence of a Lewis acid to promote intramolecular cyclization of the intermediate.
-
Purification: Purify the resulting isoquinolone derivative using standard techniques such as column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro 5-HT3 Receptor Antagonism Assay
This protocol describes a radioligand binding assay to determine the affinity of the synthesized isoquinolone derivatives for the 5-HT3 receptor.[5]
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)
-
Radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron)
-
Synthesized isoquinolone derivatives (test compounds)
-
Unlabeled potent 5-HT3 antagonist for determining non-specific binding (e.g., tropisetron)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway
Caption: 5-HT3 Receptor Antagonism Pathway.
II. Application in the Synthesis of Psammaplin A Derivatives as Radiosensitizers
This compound can be utilized in the synthesis of derivatives of psammaplin A, a natural product known to possess radiosensitizing properties in human lung cancer cells.[4] Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy.[9]
Quantitative Data
| Derivative Class | Target/Application | In Vitro Potency | Reference |
| Psammaplin A Derivative | Radiosensitizer for Human Lung Cancer | 16.14 µM | [4] |
Experimental Protocols
Protocol 3: Synthesis of Psammaplin A Derivatives
This protocol provides a general outline for synthesizing psammaplin A derivatives using this compound as a starting material. The synthesis typically involves the formation of an oxime and subsequent amide coupling.[10][11]
Materials:
-
This compound
-
Reagents for conversion to an α-keto acid (if necessary)
-
Hydroxylamine (B1172632) hydrochloride
-
A suitable amine for amide coupling (e.g., a cystamine (B1669676) derivative)
-
Coupling agents (e.g., DCC, EDC)
-
Anhydrous solvents (e.g., pyridine, dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Oxime Formation: Convert the α-keto acid derivative of this compound to its corresponding oxime by reacting it with hydroxylamine hydrochloride in a suitable solvent like pyridine.
-
Amide Coupling: Couple the resulting oxime-containing acid with the desired amine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an anhydrous solvent like dioxane.
-
Purification: Purify the final psammaplin A derivative using column chromatography or recrystallization.
Protocol 4: Clonogenic Assay for Radiosensitization
This assay is used to determine the ability of the synthesized psammaplin A derivatives to enhance the cell-killing effects of ionizing radiation on cancer cells.[12][13][14][15][16]
Materials:
-
Human lung cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Synthesized psammaplin A derivative
-
Ionizing radiation source (e.g., X-ray machine)
-
Cell culture plates
-
Trypsin-EDTA
-
Fixing and staining solution (e.g., crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into culture plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the psammaplin A derivative for a predetermined period (e.g., 24 hours) before irradiation. Include a vehicle-treated control group.
-
Irradiation: Irradiate the plates with different doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for a period of 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixing and Staining: After the incubation period, wash the plates with phosphate-buffered saline (PBS), fix the colonies with a suitable fixative, and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies in each plate.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. The enhancement of radiosensitization can be quantified by calculating the sensitizer (B1316253) enhancement ratio (SER).
Signaling Pathway
Caption: Radiosensitization by Targeting DNA Damage Response.
III. Potential Application in Anti-inflammatory Drug Discovery
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[17][18] While specific studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other anti-inflammatory cinnamic acids suggests potential in this area.
Signaling Pathway
Caption: Potential Anti-inflammatory Mechanism via NF-κB Pathway.
Conclusion
This compound serves as a valuable and versatile starting material in drug discovery. The provided protocols and data offer a foundation for researchers to explore its potential in developing novel 5-HT3 receptor antagonists, radiosensitizers, and potentially anti-inflammatory agents. Further investigation into the specific mechanisms of action of its derivatives will be crucial for advancing these compounds into preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular targets and mechanisms of radiosensitization using DNA damage response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity | MDPI [mdpi.com]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel 5-HT3 antagonists. Isoquinolinones and 3-aryl-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3,4-Difluorocinnamic Acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-3,4-difluorocinnamic acid for a higher yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction resulted in a low or no yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors depending on the synthetic route chosen. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For Perkin reactions, which often require high temperatures, ensure the temperature is maintained consistently.[1]
-
-
Catalyst Inactivity: The catalyst may be old, impure, or used in an insufficient amount.
-
Solution: Use a fresh or different catalyst. For Knoevenagel condensations, piperidine (B6355638) or ammonium (B1175870) salts are effective.[2] For Heck reactions, ensure the palladium catalyst is active.
-
-
Presence of Water: Water can inhibit the Knoevenagel condensation by interfering with the catalyst and shifting the equilibrium back to the reactants.[2]
-
Solution: Use anhydrous solvents and reagents. Consider removing water as it forms, for example, by using a Dean-Stark apparatus for azeotropic distillation.[3]
-
-
Inappropriate Base: The choice and amount of base are crucial. A base that is too strong can lead to self-condensation of the aldehyde, while a base that is too weak will not effectively catalyze the reaction.[3]
-
Solution: For Knoevenagel reactions, weak amine bases like piperidine or pyridine (B92270) are preferred.[3] For Perkin reactions, the alkali salt of the acid anhydride (B1165640) is the standard catalyst.[4]
-
-
Steric Hindrance: While less of a factor for 3,4-difluorobenzaldehyde (B20872), bulky reactants can slow down the reaction.
-
Solution: A stronger base or longer reaction times might be necessary in such cases.[3]
-
Question 2: I am observing the formation of significant side products. How can I minimize them?
Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product. Here are some strategies to minimize them:
-
Self-Condensation of Aldehyde: This is more likely to occur with strong bases.
-
Michael Addition: The α,β-unsaturated product can react with another molecule of the active methylene (B1212753) compound.
-
Solution: Control the stoichiometry of the reactants. Using a slight excess of the aldehyde may be beneficial. Alternatively, add the active methylene compound slowly to the reaction mixture to keep its instantaneous concentration low.[3]
-
-
Decarboxylation of the Product: This can occur when using malonic acid in the Knoevenagel-Doebner modification, especially at high temperatures.[3]
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after the reaction is complete.
-
Question 3: I am having difficulty purifying the final product. What is the recommended procedure?
Answer: Purification of this compound is typically achieved through recrystallization.
-
Procedure:
-
After the reaction, the crude product is usually precipitated by acidifying the reaction mixture.
-
The crude solid is then collected by filtration and washed with cold water.
-
Recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, is then performed to obtain the pure product.[5]
-
The purity of the recrystallized product can be assessed by its melting point (194-198 °C) and spectroscopic methods (NMR, IR).[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.[4][7][8][9]
Q2: Which synthetic method generally gives the highest yield for this compound?
Q3: What is the role of the base in the Knoevenagel and Perkin reactions?
A3: In the Knoevenagel condensation, a weak base like piperidine or pyridine acts as a catalyst to deprotonate the active methylene compound, forming a nucleophilic enolate.[3] In the Perkin reaction, the alkali salt of the acid anhydride (e.g., sodium acetate) also acts as a base to generate an enolate from the anhydride.[4]
Q4: How does the electron-withdrawing nature of the fluorine atoms in 3,4-difluorobenzaldehyde affect the reaction?
A4: The two fluorine atoms are electron-withdrawing, which makes the carbonyl carbon of the aldehyde more electrophilic and susceptible to nucleophilic attack. This can potentially increase the reaction rate compared to unsubstituted benzaldehyde.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound via different methods. Please note that the yields are based on literature values for similar substituted cinnamic acids and may vary depending on the specific experimental conditions.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Knoevenagel-Doebner Condensation | 3,4-Difluorobenzaldehyde, Malonic acid | Piperidine, Pyridine | Pyridine | Reflux | 2-4 | 75-90 |
| Perkin Reaction | 3,4-Difluorobenzaldehyde, Acetic anhydride | Sodium acetate (B1210297) or Triethylamine | Acetic anhydride | 140-180 | 4-8 | 60-75 |
| Wittig Reaction | 3,4-Difluorobenzaldehyde, (Carboxymethyl)triphenylphosphonium bromide | Strong base (e.g., NaH, n-BuLi) | THF, DMSO | Room Temp. | 12-24 | 50-80 |
| Heck Reaction | 3,4-Difluorobromobenzene, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | DMF, Acetonitrile | 80-120 | 12-24 | 60-85 |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound
This protocol is a modification of the Doebner condensation.[10]
-
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Protocol 2: Perkin Reaction Synthesis of this compound
This protocol is based on the classical Perkin reaction.[4]
-
Materials:
-
3,4-Difluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate or Triethylamine
-
Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, mix 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (as both reagent and solvent), and anhydrous sodium acetate (or triethylamine) (1.5 equivalents).
-
Heat the mixture in an oil bath at 140-180°C for 4-8 hours.
-
Allow the mixture to cool slightly and then pour it into hot water.
-
Make the solution alkaline by the slow addition of a saturated sodium carbonate solution.
-
If unreacted aldehyde is present, it can be removed by steam distillation at this stage.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with concentrated HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.
References
- 1. 反式-3,4-二氟肉桂酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemimpex.com [chemimpex.com]
- 7. ToruÅ Direct EN | Virtual tour generated by Panotour [torun.direct]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. odinity.com [odinity.com]
- 10. DSpace [open.bu.edu]
Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude trans-3,4-Difluorocinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
| Possible Cause | Recommended Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to dissolve the crude product. Adding too much solvent will keep a significant portion of the product dissolved even at low temperatures.[1][2] |
| Premature Crystallization | Ensure all equipment is pre-heated (e.g., funnel for hot filtration) to prevent the product from crystallizing out of solution too early. |
| Inappropriate Solvent System | The chosen solvent or solvent pair may not have a steep enough solubility curve. Test different solvent systems. For cinnamic acids, mixed solvents like ethanol (B145695)/water or methanol/water are often effective.[3][4][5] |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[6] |
| Incomplete Transfer of Crystals | After filtration, rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the product to the filter funnel. |
Issue 2: Oily Precipitate Instead of Crystals During Recrystallization
| Possible Cause | Recommended Solution |
| "Oiling Out" | This occurs when the solute comes out of solution at a temperature above its melting point. Add a small amount of the "soluble" solvent to the hot mixture to increase the solubility and then allow it to cool more slowly.[2][7] |
| High Impurity Level | A high concentration of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step like a simple extraction or a quick filtration through a plug of silica (B1680970) gel. |
| Inappropriate Solvent | The boiling point of the solvent may be too high. Select a solvent with a lower boiling point. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Solvent System | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in no elution.[8][9] Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between the desired product and impurities. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Poor Column Packing | Cracks or channels in the silica gel will lead to poor separation. Ensure the silica gel is packed uniformly. |
| Sample Dissolved in Too Much Solvent | The initial sample band should be as concentrated as possible. Dissolve the crude product in the minimum amount of the eluent or a less polar solvent.[10] |
Issue 4: Product Contains Colored Impurities
| Possible Cause | Recommended Solution |
| Presence of Colored Byproducts | Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| Degradation of the Compound | Some compounds can degrade if heated for extended periods. Minimize the time the solution is kept at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in cinnamic acids prepared via methods like the Perkin reaction may include:
-
Unreacted starting materials: Such as 3,4-difluorobenzaldehyde (B20872) and the acid anhydride (B1165640) used in the synthesis.[3][11][12]
-
cis-isomer: The synthesis can sometimes produce a mixture of cis and trans isomers. The trans isomer is generally more stable and often the major product.
-
Byproducts from side reactions: The Perkin reaction can have minor side reactions leading to other aromatic compounds.[11]
Q2: Which recrystallization solvents are recommended for this compound?
A2: For cinnamic acid and its derivatives, mixed solvent systems are often effective. A good starting point would be a mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water).[3][4][5] The ideal ratio should be determined experimentally to maximize recovery of the pure product.
Q3: How can I remove the cis-isomer of 3,4-Difluorocinnamic acid?
A3: The trans-isomer is generally less soluble than the cis-isomer. Careful recrystallization can often selectively crystallize the trans-isomer, leaving the cis-isomer in the mother liquor. Alternatively, column chromatography can be used to separate the two isomers.
Q4: What is a suitable mobile phase for purifying this compound by column chromatography?
A4: A gradient elution is often effective. Start with a less polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), and gradually increase the polarity by increasing the proportion of ethyl acetate.[13] The exact ratio should be determined by preliminary TLC analysis. For acidic compounds, adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation, but it must be removed from the final product.
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the flask on a hot plate and add the minimum amount of hot ethanol to completely dissolve the solid.
-
Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the ethyl acetate concentration) to elute the more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. JEPI, the Covered Call ETF That Started a Mania, Is a Fallen Star. Here’s What Comes Next. [barchart.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. longdom.org [longdom.org]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
optimizing reaction conditions for amidation of trans-3,4-Difluorocinnamic acid
Welcome to the technical support center for the amidation of trans-3,4-difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this crucial reaction. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the amidation of this compound?
A1: The amidation of this compound typically involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine.[1] The most common method is to use a coupling agent, often in the presence of an additive and a non-nucleophilic base. The electron-withdrawing fluorine atoms on the phenyl ring can make the carboxyl group more reactive but may also influence side reactions. Therefore, careful selection of reagents and conditions is crucial.
Q2: Which coupling reagents are most effective for this reaction?
A2: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used.[2][3] For challenging couplings, phosphonium (B103445) or aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be more effective, though they are more expensive.[4][5] EDC is often preferred for solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[6]
Q3: Why are additives like HOBt or DMAP necessary?
A3: Additives serve two primary functions: they increase reaction rates and suppress side reactions, particularly racemization if chiral amines are used.[6] 1-Hydroxybenzotriazole (HOBt) reacts with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions and reacts efficiently with the amine.[7] 4-Dimethylaminopyridine (DMAP) can act as an acyl transfer catalyst, further accelerating the reaction, especially with less reactive amines.[7]
Q4: What are the recommended solvents and bases?
A4: Anhydrous polar aprotic solvents are typically used. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[2][8] The choice of solvent can influence reaction rates and solubility of reagents. For bases, non-nucleophilic amines like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are used to neutralize acids formed during the reaction without competing with the primary amine nucleophile.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion of the starting materials is a frequent issue. The flowchart below outlines a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Recommended Solution | Justification |
| Poor Reagent Activity | Use fresh, high-purity coupling agents (e.g., EDC, HATU). Ensure the amine and acid are pure. | Coupling reagents, especially carbodiimides, can degrade upon exposure to moisture. Impurities in starting materials can inhibit the reaction. |
| Sub-optimal Reaction Conditions | Increase the reaction temperature. An optimized study on cinnamic acid found 60°C to be effective with EDC in THF.[2] | Amidation of electron-deficient acids or with electron-deficient amines can be sluggish and may require thermal energy to proceed at a reasonable rate.[7][9] |
| Inefficient Acid Activation | Switch to a more powerful coupling reagent system. For example, if EDC/HOBt fails, try HATU/DIPEA. | Reagents like HATU are designed for difficult couplings and can be effective for sterically hindered or electronically challenging substrates.[4] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the amine and coupling agent relative to the carboxylic acid.[2] | This ensures the limiting carboxylic acid is fully consumed and drives the reaction to completion. |
| Inappropriate Solvent | If using DCM, try switching to THF or DMF. Anhydrous THF was found to be optimal for a similar cinnamic acid amidation.[2] | Solvent polarity and solubility of intermediates can significantly impact reaction efficiency. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates side product formation.
| Side Product | Potential Cause | Recommended Solution |
| N-acylurea | Reaction of the O-acylisourea intermediate with another molecule of the carboxylic acid. This is common with carbodiimide (B86325) reagents like DCC or EDC. | Add HOBt or Oxyma Pure to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, preventing N-acylurea formation.[6] |
| Unreacted Activated Ester | The amine is not nucleophilic enough to react with the activated intermediate. | Increase reaction temperature or add a catalytic amount of DMAP. For highly unreactive amines, switching to a more potent coupling system like acyl fluorides may be necessary.[7][9] |
| Degradation Products | Prolonged heating or exposure to harsh conditions. | Reduce reaction time or temperature. Monitor the reaction closely by TLC or LCMS to determine the optimal reaction time before significant degradation occurs.[2] |
Issue 3: Difficult Purification
Challenges in isolating the pure amide product are often related to reaction byproducts.
| Purification Challenge | Potential Cause | Recommended Solution |
| Removal of Urea Byproduct | Use of DCC results in dicyclohexylurea (DCU), which is often insoluble in DCM but can be challenging to remove completely.[4] | Switch to EDC. The resulting ethyl-(3-dimethylaminopropyl)urea is water-soluble and can be easily removed with an aqueous workup.[6][10] |
| Removal of Excess Base | Bases like DIPEA or Et3N can be difficult to remove by evaporation alone. | Perform an acidic wash during workup (e.g., with dilute HCl or NH4Cl solution) to protonate the amine base, making it water-soluble.[11] |
| Removal of HOBt/DMAP | These additives can co-elute with the product during chromatography. | Perform a basic wash (e.g., with dilute NaHCO3 solution) to remove acidic additives like HOBt. An acidic wash will remove DMAP. |
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol is a good starting point for the amidation of this compound with a primary or secondary amine.
Caption: Standard experimental workflow for EDC/HOBt coupling.
Methodology:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Dissolve the acid in an anhydrous solvent (e.g., DCM or THF, approx. 0.2 M).
-
Add the desired amine (1.1 eq) followed by HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The mixture may turn yellow.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring progress by TLC or LCMS. If the reaction is sluggish, gently heat to 40-60 °C.[2]
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amidation of Challenging Amines using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where Protocol 1 fails.
Methodology:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M).
-
Add the amine (1.2 eq) to the solution.
-
Add a non-nucleophilic base, typically DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LCMS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash extensively with water or 5% LiCl solution to remove DMF.[11]
-
Perform subsequent washes with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Disclaimer: These protocols and troubleshooting guides are intended for use by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. hepatochem.com [hepatochem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Reddit - The heart of the internet [reddit.com]
stability and degradation profile of trans-3,4-Difluorocinnamic acid
Welcome to the Technical Support Center for trans-3,4-Difluorocinnamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation profile of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of solid this compound under standard storage conditions?
A1: In its solid form, this compound is generally stable when stored in well-closed containers at controlled room temperature, protected from light and moisture. The strong carbon-fluorine bonds and the crystalline nature of the solid contribute to its stability. However, long-term exposure to high humidity and elevated temperatures may lead to slow degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on the structure of this compound, the primary anticipated degradation pathways in solution include:
-
Oxidative Degradation: The acrylic acid side chain is susceptible to oxidation, which can lead to the formation of smaller chain carboxylic acids, aldehydes, or even cleavage of the side chain.
-
Photodegradation: The conjugated system of the aromatic ring and the acrylic acid side chain can absorb UV light, potentially leading to isomerization from the trans to the cis isomer, cyclization reactions, or photo-oxidative degradation.
-
Hydrolysis: While the carboxylic acid itself is stable, under extreme pH and high temperatures, decarboxylation or other hydrolytic reactions involving the side chain could occur, although this is generally less common for cinnamic acid derivatives compared to esters.
Q3: Are there any known incompatibilities with common excipients?
A3: While specific incompatibility studies for this compound are not widely published, potential incompatibilities could arise with strongly basic or oxidizing excipients. Basic excipients could lead to salt formation, which might have different stability characteristics. Strong oxidizing agents could accelerate the degradation of the acrylic acid side chain. It is always recommended to perform compatibility studies with selected excipients early in the formulation development process.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound. An ideal method should be able to separate the parent compound from all potential degradation products. UV detection is suitable due to the chromophoric nature of the molecule. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability and degradation studies of this compound.
Issue 1: Rapid degradation is observed under oxidative stress conditions.
-
Question: I am seeing more than 20% degradation of my sample within a short period when using hydrogen peroxide. How can I achieve a more controlled degradation?
-
Answer: A high rate of degradation suggests the stress conditions are too harsh. To achieve a target degradation of 5-20%, you can:
-
Reduce the concentration of the oxidizing agent: Start with a lower concentration of hydrogen peroxide (e.g., 0.5-3%).[1]
-
Lower the reaction temperature: Perform the experiment at room temperature or even refrigerated conditions.
-
Decrease the exposure time: Take time points at earlier intervals to capture the desired degradation level.
-
Issue 2: Poor peak shape or tailing for the parent compound in HPLC analysis.
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica (B1680970) support of the HPLC column. Here are some troubleshooting steps:
-
Adjust the mobile phase pH: Ensure the pH of the mobile phase is low enough (typically 2-3 pH units below the pKa of the analyte) to keep the carboxylic acid in its protonated form.
-
Use a different column: Consider using a column with a different stationary phase or one that is specifically designed for polar compounds.
-
Check for column contamination: Flush the column with a strong solvent to remove any adsorbed impurities.
-
Issue 3: Appearance of new peaks in the chromatogram of a sample protected from light.
-
Question: I am observing new, small peaks in my HPLC analysis of a solution sample that was stored in the dark. What could be the cause?
-
Answer: If photodegradation is ruled out, the appearance of new peaks could be due to:
-
Oxidation: The sample may be reacting with dissolved oxygen in the solvent. To prevent this, you can de-gas the solvent before preparing the solution.
-
Interaction with the container: The compound might be reacting with the surface of the storage container. Using inert materials like glass is recommended.
-
Thermal degradation: If the sample was exposed to elevated temperatures, even for a short period, thermal degradation could have occurred.
-
Summary of (Hypothetical) Forced Degradation Data
The following table summarizes the hypothetical results of a forced degradation study on this compound. These results are intended to be illustrative of what might be observed in a typical study.
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | < 2% | 0 | Stable |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | ~ 5% | 1 | Minor degradation observed. |
| Oxidative | 6% H₂O₂ at RT for 8h | ~ 15% | 3 | Significant degradation with multiple products. |
| Thermal (Solid) | 80°C for 48h | < 1% | 0 | Very stable in solid form. |
| Thermal (Solution) | 60°C in Water for 48h | ~ 3% | 1 | Minor degradation in aqueous solution. |
| Photolytic (Solid) | ICH Q1B conditions | < 2% | 1 | Slight discoloration, minor degradant. |
| Photolytic (Solution) | ICH Q1B conditions | ~ 12% | 2 | Significant degradation, potential for isomerization. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C. Withdraw samples at 8, 24, and 48 hours.
-
Photostability (Solution): Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette. Expose the sample to light conditions as specified in ICH Q1B guidelines.[2][3][4][5][6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
- Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile - Column: C18, 4.6 x 150 mm, 3.5 µm - Flow Rate: 1.0 mL/min - Detection: 275 nm - Injection Volume: 10 µL - Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
Visualizations
Caption: A potential degradation pathway for this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ikev.org [ikev.org]
- 5. jordilabs.com [jordilabs.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid
Welcome to the technical support center for trans-3,4-Difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the fluorine substituents on the reactivity of this compound?
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has two main consequences:
-
Increased Electrophilicity of the Carboxylic Acid Group: The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack. This can enhance the rate of reactions such as esterification and amide bond formation compared to non-fluorinated cinnamic acid.
-
Activation of the Phenyl Ring for Nucleophilic Aromatic Substitution (under specific conditions): While not the most common reaction type for this molecule, the electron-deficient nature of the aromatic ring can make it amenable to nucleophilic aromatic substitution under harsh reaction conditions.
Q2: How does the purity of this compound affect my reaction?
The purity of this compound is crucial for successful and reproducible reactions. Impurities can lead to side reactions, catalyst poisoning, and lower yields. It is recommended to use a purity of >98%.[1]
Q3: What are the typical storage conditions for this compound?
To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
Amide Coupling Reactions
Low reactivity or yield in amide coupling reactions with this compound can be a common issue. The electron-withdrawing fluorine groups can impact the nucleophilicity of the amine coupling partner and the stability of reaction intermediates.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid. | - Use a more potent coupling reagent such as HATU, HBTU, or COMU.- Add an activating agent like HOBt or DMAP. |
| Low nucleophilicity of the amine. | - Use a stronger, non-nucleophilic base like DBU or a proton sponge to deprotonate the amine.- Increase the reaction temperature. | |
| Steric hindrance around the amine or carboxylic acid. | - Prolong the reaction time.- Switch to a less sterically hindered coupling reagent. | |
| Formation of Side Products | Racemization of chiral centers. | - Use coupling reagents known to suppress racemization, such as those based on HOBt or Cl-HOBt.- Perform the reaction at a lower temperature. |
| Epimerization of the alpha-carbon. | - Employ a non-coordinating base. |
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the reaction mixture and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Caption: A decision guide for selecting a suitable catalyst system.
References
safe handling and storage procedures for trans-3,4-Difluorocinnamic acid
This guide provides essential safety, handling, and storage information for trans-3,4-Difluorocinnamic acid (CAS RN: 112897-97-9). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during the handling and storage of this compound.
Handling
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) is required when working with this compound?
-
Q3: What should I do if I accidentally inhale the dust of the compound?
-
Q4: What is the appropriate first aid response for skin or eye contact?
-
A4: For skin contact, wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1] For eye contact, rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1] Seek medical attention if eye irritation persists.[1]
-
-
Q5: How should I handle a spill of this compound?
Storage
-
Q6: What are the recommended storage conditions for this compound?
-
Q7: Are there any incompatible materials I should avoid storing this compound with?
-
A7: Yes, it should be stored away from strong bases and strong oxidizing agents.[1]
-
-
Q8: Is this compound stable under normal conditions?
-
A8: Yes, the product is stable under normal handling and storage conditions.[1]
-
Disposal
-
Q9: How should I dispose of waste this compound?
Hazard Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][2] |
Experimental Protocol: Best Practices for Handling
The following protocol outlines the recommended procedure for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Ensure that an emergency eye wash fountain and safety shower are immediately accessible.[1]
-
Before starting, ensure all necessary personal protective equipment is available and in good condition.
-
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Storage:
-
Waste Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[1]
-
Visual Guides
Caption: Workflow for the safe handling of this compound.
References
Technical Support Center: Synthesis of Quinazolinone Derivatives
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Reaction Yield
Q1: My reaction is resulting in a low yield of the desired quinazolinone derivative. What are the common causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can stem from several factors. A primary step in troubleshooting is to systematically evaluate your reaction conditions.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reactants are critical.[1] Consider re-optimizing these parameters. For instance, the Niementowski reaction often requires high temperatures, which can sometimes be detrimental and lead to lower yields for certain substrates.[1]
-
Improper Solvent Selection: The solvent plays a crucial role in the solubility of reactants and the overall reaction pathway. Solvents like DMSO, DMF, and toluene (B28343) are commonly used.[1] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[1]
-
Catalyst Deactivation: In metal-catalyzed reactions, particularly with palladium or copper catalysts, deactivation can be an issue.[1] This can be caused by impurities in the starting materials or byproducts formed during the reaction. Ensure your glassware is scrupulously clean and consider increasing the catalyst loading if deactivation is suspected.[1]
-
Steric and Electronic Effects: The nature of the substituents on your starting materials can significantly influence the reaction outcome. Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially necessitating harsher reaction conditions.[1] Conversely, bulky substituents can introduce steric hindrance, slowing down the reaction.[1]
Issue 2: Formation of Side Products and Purification Challenges
Q2: My reaction is producing significant amounts of side products, making the purification of my target quinazolinone difficult. What are these common side products and how can I minimize their formation?
A2: The formation of side products is a frequent challenge in quinazolinone synthesis.[1] The nature of these byproducts is highly dependent on the synthetic route and reaction conditions.[1]
Common Side Products:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a common issue.[1]
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or substituents.[1]
-
Products from Self-condensation: Starting materials may react with themselves under certain conditions.[1]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of either the intermediates or the final product.[1]
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and the stoichiometry of the reactants. A lower temperature or shorter reaction time might be sufficient to form the desired product while minimizing the formation of byproducts.[1]
-
Inert Atmosphere: For reactions sensitive to air and moisture, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[1]
-
Use of Additives: In some cases, additives can enhance the selectivity of the reaction. For example, using a mild base can help neutralize any acid formed during the reaction, thus preventing acid-catalyzed side reactions.[1]
-
Alternative Synthetic Routes: Consider greener and more efficient methods like microwave-assisted or ultrasound-promoted synthesis, which can offer better control over heating, shorter reaction times, and potentially improved yields.[1][2]
Q3: I am struggling to purify my N-substituted quinazolinone from the reaction mixture. What are the recommended purification techniques?
A3: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Column Chromatography: This is one of the most common and effective methods for separating the desired product from impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical and depends on the polarity of your compound.[1]
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent technique for obtaining highly pure crystalline products.
-
Washing: Before more rigorous purification, washing the crude product with an appropriate solvent can remove certain impurities. For example, a non-polar solvent like hexane (B92381) can remove non-polar impurities, while a water wash can eliminate water-soluble byproducts.[1]
-
Acid-Base Extraction: If your product and the impurities have different acid-base properties, an acid-base extraction can be a powerful purification tool.[1]
Data on Synthetic Methodologies
The choice of synthetic route can significantly impact the yield and purity of the final quinazolinone derivative. Below is a summary of common synthetic routes with their typical yields.
| Synthetic Route | Key Features | Typical Yields | Reference |
| Niementowski Reaction | Condensation of anthranilic acid with an amide. | Often low to moderate, but can be improved. | [1][3] |
| From Isatoic Anhydride (B1165640) | Reaction of isatoic anhydride with a primary amine and a one-carbon source. | Good to excellent. | [1] |
| Metal-Catalyzed Cross-Coupling | Copper or palladium-catalyzed coupling of a substituted 2-halobenzamide with an amine, followed by cyclization. | High yields and good functional group tolerance. | [1][4][5] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Often improved yields and significantly reduced reaction times. | [1][2][6] |
| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to enhance the reaction rate. | Good yields and shorter reaction times. | [1][2] |
| Catalyst-Free Reactions | Performed under thermal or microwave conditions without a metal catalyst. | Variable, but can be high for specific substrates. | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol describes a general procedure for the copper-catalyzed synthesis of 3-substituted quinazolin-4(3H)-ones from ethyl 2-isocyanobenzoate and an amine.
Materials:
-
Ethyl 2-isocyanobenzoate
-
Appropriate amine (aliphatic or aromatic)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (B128534) (Et₃N)
-
Anisole (B1667542) (solvent)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at 150 °C.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash it twice with dichloromethane.
-
Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-substituted quinazolin-4(3H)-one.[7]
Protocol 2: Microwave-Assisted Synthesis from Anthranilic Acid
This protocol outlines a microwave-assisted, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (B145695) (EtOH)
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted quinazolin-4(3H)-one.[8]
Visual Guides
Troubleshooting Workflow for Quinazolinone Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues in quinazolinone synthesis.
Caption: A troubleshooting workflow for quinazolinone synthesis.
Key Factors Influencing Quinazolinone Synthesis
This diagram outlines the key factors that can influence the outcome of a quinazolinone synthesis reaction.
Caption: Key factors influencing quinazolinone synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Reactions with trans-3,4-Difluorocinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-3,4-Difluorocinnamic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during catalytic reactions with this fluorinated substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when selecting catalysts for reactions with this compound?
A1: The primary challenges arise from the electronic effects of the two fluorine atoms on the phenyl ring. These electron-withdrawing groups deactivate the aromatic ring and the conjugated system, which can affect catalyst activity and reaction kinetics. Specifically:
-
Reduced Nucleophilicity: The double bond is less electron-rich, potentially slowing down reactions that involve nucleophilic attack on a coordinated catalyst, such as in certain hydrogenation and cross-coupling steps.
-
Increased Acidity: The carboxylic acid group is more acidic, which can influence its reactivity in esterification and amidation reactions.
-
C-F Bond Activation: In some high-temperature cross-coupling reactions, there is a potential for unwanted C-F bond activation, leading to side products.
-
Catalyst Poisoning: Trace impurities in the starting material or reagents can act as catalyst poisons. Fluorinated compounds can sometimes have unique impurity profiles from their synthesis.[1]
Q2: Which types of catalysts are generally recommended for the hydrogenation of the double bond in this compound?
A2: For the hydrogenation of the alkene in cinnamic acid derivatives, palladium-based catalysts are a common and effective choice. Given the electron-deficient nature of the double bond in this compound, the following catalysts are recommended:
-
Palladium on Carbon (Pd/C): This is a versatile and robust heterogeneous catalyst for the reduction of C=C double bonds.[2] It is often used with a hydrogen gas source.
-
Rhodium Catalysts: Rhodium complexes are also highly effective for the hydrogenation of substituted alkenes.
-
Photoredox Catalysis: For chemoselective reduction of electron-deficient alkenes, visible-light-mediated photoredox catalysis using a photosensitizer like Eosin Y can be a mild and effective alternative to traditional hydrogenation.
Q3: What are the recommended catalytic methods for the esterification of this compound?
A3: The increased acidity of the carboxylic acid group can be advantageous in classic esterification reactions. However, for more challenging or sensitive substrates, other methods are available:
-
Fischer Esterification: This is a classic method using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) with an excess of the desired alcohol.[3]
-
Steglich Esterification: For milder conditions, especially with acid-sensitive alcohols, the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is effective.[4]
-
Boron-based Catalysts: Lewis acidic boron compounds can catalyze the direct condensation of carboxylic acids and alcohols.
Q4: What catalysts are suitable for the amidation of this compound?
A4: Direct amidation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Catalytic methods are often necessary to achieve good yields:
-
Carbodiimide Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are widely used to activate the carboxylic acid for amide bond formation.[5][6]
-
Boric Acid and Derivatives: Boric acid and its derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids.
-
Metal-Based Lewis Acids: Catalysts based on zirconium (e.g., ZrCl₄) or titanium have been reported to promote direct amidation.
Q5: What are the key considerations for cross-coupling reactions (e.g., Heck, Suzuki) with this compound?
A5: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. When using this compound as a substrate (or a derivative thereof), consider the following:
-
Catalyst Choice: Palladium complexes with electron-rich and bulky phosphine (B1218219) ligands are often preferred to promote oxidative addition and prevent catalyst deactivation.[7]
-
Base Selection: The choice of base is crucial for the efficiency of the catalytic cycle, particularly in the reductive elimination step.
-
Solvent Effects: The solvent can significantly influence the solubility of the reactants and the stability and activity of the catalyst.
-
Potential Side Reactions: Hydrodehalogenation, where a halogen is replaced by a hydrogen atom, can be a competing side reaction in cross-coupling reactions involving fluorinated aryl halides.[1][4]
Troubleshooting Guides
Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst (poisoning or degradation).2. Insufficient hydrogen pressure.3. Poor substrate purity.4. Suboptimal solvent or temperature. | 1. Use fresh, high-quality catalyst. Ensure starting materials and solvents are free of poisons like sulfur or halides.[8]2. Increase hydrogen pressure within safe limits for the equipment.3. Purify the this compound before the reaction.4. Screen different solvents (e.g., methanol, ethanol, ethyl acetate) and temperatures. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Short reaction time. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[9]2. Extend the reaction time and monitor progress by TLC or GC/LC-MS. |
| Side Reactions (e.g., defluorination) | 1. Harsh reaction conditions (high temperature or pressure).2. Inappropriate catalyst choice. | 1. Reduce the reaction temperature and/or pressure.2. Switch to a milder catalyst or consider a different hydrogenation method like transfer hydrogenation or photoredox catalysis. |
Esterification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Reaction at equilibrium (Fischer esterification).2. Incomplete activation of the carboxylic acid.3. Steric hindrance.4. Presence of water. | 1. Use a large excess of the alcohol or remove water as it forms (e.g., with a Dean-Stark apparatus).2. Ensure the acid catalyst is active and used in sufficient quantity. For coupling agent methods, ensure the reagent is fresh.3. For sterically hindered alcohols, consider using a more reactive carboxylic acid derivative (e.g., the acyl chloride) or a more potent catalytic system.4. Use anhydrous solvents and reagents. |
| Decomposition of Substrate or Product | 1. Harsh acidic conditions and high temperatures. | 1. Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) or switch to a non-acidic method like the Steglich esterification.[4] |
| Difficult Purification | 1. Excess alcohol or carboxylic acid remaining. | 1. After the reaction, wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted acid, followed by a brine wash.[10] |
Amidation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Formation of stable ammonium carboxylate salt.2. Deactivated coupling agent.3. Electron-deficient amine is a poor nucleophile. | 1. A catalyst is almost always necessary for direct amidation.[11]2. Use fresh coupling agents (e.g., EDC).3. Increase the reaction temperature or use a more potent activating agent/catalyst system. |
| Low Yield | 1. Presence of water hydrolyzing the activated intermediate.2. Suboptimal base or solvent.3. Insufficient amount of coupling agent. | 1. Use anhydrous solvents and reagents. Consider adding molecular sieves.2. Screen different non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine) and aprotic solvents (e.g., DMF, DCM, THF).3. Use a slight excess of the coupling agent (e.g., 1.1-1.5 equivalents). |
| Racemization (if chiral centers are present) | 1. Use of a strong base or high temperatures. | 1. Add a racemization suppressor like HOBt or operate at lower temperatures if possible. |
Cross-Coupling Reactions (Heck, Suzuki)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Inactive catalyst.2. Incorrect ligand choice.3. Inappropriate base or solvent.4. Poor quality of organoboron reagent (Suzuki). | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.2. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required.[7]3. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).4. Use fresh, high-purity boronic acid or its ester. |
| Formation of Homocoupling Products | 1. Side reactions of the organometallic reagent. | 1. Adjust the stoichiometry of the reactants. Optimize the reaction temperature and time. |
| Hydrodehalogenation | 1. Presence of water or other proton sources.2. Ligand effects. | 1. Use anhydrous conditions.[1]2. The choice of phosphine ligand can influence the extent of this side reaction.[4] |
Quantitative Data Summary
Quantitative data for reactions specifically with this compound is limited in readily available literature. The following tables provide representative data for similar cinnamic acid derivatives to guide experimental design. Researchers should perform their own optimization.
Table 1: Representative Conditions for Hydrogenation of Cinnamic Acid Derivatives
| Catalyst | Substrate | H₂ Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (2 mol%) | Cinnamic Acid | Formic Acid/KOH | Water | 90 | - | 100 | [11] |
| Pd/C | Cinnamic Acid | H₂ | - | - | - | - | [2] |
Table 2: Representative Conditions for Esterification of Cinnamic Acid Derivatives
| Catalyst/Reagent | Substrate | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Cinnamic Acid | Methanol | Methanol | Reflux | >12 | High | [12] |
| H₂SO₄ | Cinnamic Acid | Menthol | Ether | 60 | 5 | 96.4 | [13] |
| DCC/DMAP | (E)-Cinnamic Acid | Benzyl Alcohol | - | 45 | - | 76 | [4] |
Table 3: Representative Conditions for Amidation of Cinnamic Acid Derivatives
| Catalyst/Reagent | Substrate | Amine | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| EDC·HCl | Cinnamic Acid | p-Anisidine | THF | 60 | 150 | 93.1 | [11] |
| Boric Acid (5 mol%) | Cinnamic Acid | Diethylamine | - | 50 | 40 | 20.5 | [14] |
| EDC/HOBt | Cinnamic Acid Derivatives | Various Amines | - | - | - | Good | [6][15] |
Table 4: Representative Conditions for Heck Cross-Coupling of Cinnamic Acid Derivatives
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Aryl Iodide | Acrylate | Et₃N | - | - | Good | [7] |
| Pd(OAc)₂ | Aryl Bromide | Styrene | K₂CO₃ | DMF | 120 | High | [7] |
Experimental Protocols & Visualizations
General Workflow for Catalyst Screening
The following diagram illustrates a general workflow for selecting an appropriate catalyst system for a given reaction with this compound.
Caption: A three-phase workflow for catalyst selection and reaction optimization.
Catalytic Cycle for the Heck Reaction
This diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction, a common cross-coupling strategy.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Fischer Esterification Mechanism
The following diagram outlines the key steps in the acid-catalyzed Fischer esterification.
Caption: Simplified mechanism of the Fischer esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. par.nsf.gov [par.nsf.gov]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
trans-3,4-Difluorocinnamic acid storage conditions and stability
This technical support center provides guidance on the storage, stability, and handling of trans-3,4-Difluorocinnamic acid for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several suppliers recommend storage at 2-8°C.[1]
Q2: What is the general stability of solid this compound?
A2: The product is stable under normal handling and storage conditions.[1]
Q3: What is the appearance of pure this compound?
A3: It is a white to almost white powder or crystalline solid.[1][2]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, it is incompatible with strong bases and strong oxidizing agents. Contact with these substances should be avoided.
Q5: What are the potential signs of degradation of this compound?
A5: While specific data for this compound is limited, discoloration (e.g., yellowing) of the white powder could indicate degradation. For solutions, the appearance of precipitates or a change in color may suggest instability.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected reaction results (e.g., low yield, side products) | Degradation of this compound stock. | - Assess the appearance of your solid sample. If discolored, consider purchasing a fresh batch.- Prepare a fresh solution from the solid for your reaction.- Run a control reaction with a newly purchased lot of the starting material. |
| Instability in the reaction solvent. | - Ensure the solvent is dry and free of impurities.- Consider if the solvent could be acting as a base or oxidizing agent.- If possible, perform the reaction at a lower temperature. | |
| pH-related degradation. | - If your reaction conditions are strongly basic or acidic, consider if this could be degrading the starting material or product.- Buffer the reaction medium if possible. | |
| Solution of this compound has changed color or formed a precipitate | Solvent-induced degradation or poor solubility. | - Prepare a fresh solution.- If the issue persists, consider a different solvent.- The precipitate could be the less soluble cis-isomer if the solution was exposed to light. Try protecting the solution from light. |
| Difficulty dissolving the compound | Inappropriate solvent choice. | - Information on the solubility of this compound in various organic solvents is not widely published. Test solubility in a small scale with different common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol, ethyl acetate). |
Storage and Stability Data
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place; some suppliers recommend 2-8°C. | [1] |
| Atmosphere | Store in a tightly closed container. | [1] |
| Light | Store protected from light to prevent potential photoisomerization. | General chemical knowledge |
| Incompatible Materials | Strong bases, strong oxidizing agents. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound
- High-purity solvent of interest (e.g., DMSO, ethanol)
- HPLC or UPLC system with a suitable column (e.g., C18)
- UV detector
- Volumetric flasks and pipettes
- Amber vials
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a known concentration (e.g., 1 mg/mL).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC/UPLC analysis. Inject the sample and record the peak area and retention time of the main peak. This will serve as the baseline.
- Sample Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
- Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC/UPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of the remaining compound at each time point.
3. Expected Outcome: This study will provide quantitative data on the stability of this compound in the chosen solvent under specific storage conditions.
Diagrams
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides a detailed comparison of the biological activities of trans-cinnamic acid and its fluorinated analogue, trans-3,4-Difluorocinnamic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity and improved metabolic stability. This comparison aims to provide researchers and drug development professionals with a comprehensive overview of the available experimental data to inform future research and development efforts.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound and trans-cinnamic acid. It is important to note that direct comparative studies are limited, and much of the data for this compound pertains to its role as a precursor in the synthesis of other active compounds.
| Compound | Biological Activity | Metric | Value | Cell Line/Organism |
| This compound | Precursor for Radiosensitizer | Potency | 16.14 μM | Human Lung Cancer |
| Precursor for 5-HT3 Antagonist | ID50 | 0.35 μg/kg | in vivo | |
| trans-Cinnamic acid | Anticancer | IC50 | 1 - 4.5 mM | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[1] |
| Antioxidant (DPPH assay) | IC50 | 0.18 μg/mL | - | |
| Antimicrobial | MIC | >5 mM | Various Bacteria[2] | |
| Antimicrobial | MIC | 250–675 µM | Mycobacterium tuberculosis[2] |
Detailed Comparison of Biological Activities
Anticancer Activity
trans-Cinnamic Acid: This compound has demonstrated direct cytotoxic effects against a range of cancer cell lines, with IC50 values in the millimolar range.[1] Its proposed mechanisms of action include the induction of cytostasis and the reversal of malignant properties by promoting cell differentiation.[1]
Anti-inflammatory Activity
trans-Cinnamic Acid: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[5] They can inhibit the production of pro-inflammatory mediators, although specific IC50 values for the parent acid are not consistently reported in the available literature.
This compound: This compound is highlighted as a valuable intermediate in the synthesis of pharmaceuticals targeting inflammatory diseases.[3] The presence of fluorine is believed to enhance its biological activity, suggesting that its derivatives could be potent anti-inflammatory agents.[3]
Antimicrobial Activity
trans-Cinnamic Acid: The antimicrobial activity of trans-cinnamic acid is generally considered weak against many common bacteria, with Minimum Inhibitory Concentrations (MICs) often exceeding 5 mM.[2] However, it exhibits notable activity against Mycobacterium tuberculosis, with MIC values in the range of 250–675 µM.[2] The proposed mechanism involves the disruption of bacterial cell membranes.[5]
This compound: Specific MIC values for this compound are not well-documented in the reviewed literature. However, the introduction of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, which may influence its interaction with bacterial cell membranes and enzymes. Further studies are required to quantify its antimicrobial efficacy.
Antioxidant Activity
trans-Cinnamic Acid: trans-Cinnamic acid exhibits antioxidant properties, with a reported IC50 value of 0.18 μg/mL in the DPPH radical scavenging assay. This activity is attributed to its ability to donate a hydrogen atom to neutralize free radicals.
This compound: While not extensively studied for its antioxidant properties, the electron-withdrawing nature of fluorine atoms could modulate the radical scavenging potential of the phenolic group (if present in derivatives) or the carboxylic acid moiety.
Mechanism of Action: The Role of Fluorine
The introduction of fluorine atoms into the cinnamic acid scaffold in this compound is expected to confer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450.[6] This can lead to a longer biological half-life and increased bioavailability.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[7]
-
Altered Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to stronger interactions with biological targets.[7]
These factors contribute to the observation that fluorinated compounds are often more potent and have better pharmacokinetic profiles than their non-fluorinated counterparts.
Experimental Protocols
Anticancer Activity: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds (this compound and trans-cinnamic acid) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
-
Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Compound Preparation: The test compounds are dissolved in methanol at various concentrations.
-
Reaction Mixture: The compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is calculated. Ascorbic acid or Trolox is typically used as a positive control.
Visualizations
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Simplified signaling pathway of inflammation inhibited by cinnamic acid derivatives.
Conclusion
The comparison between this compound and trans-cinnamic acid reveals distinct profiles of biological activity. trans-Cinnamic acid demonstrates a broad range of modest biological effects, including anticancer, antimicrobial, and antioxidant activities. In contrast, while quantitative data for the direct activity of this compound is limited, its significance lies in its role as a key building block for highly potent and metabolically stable pharmaceuticals. The strategic incorporation of fluorine atoms enhances the drug-like properties of the cinnamic acid scaffold, making it a valuable tool for medicinal chemists. Future research should focus on direct comparative studies to fully elucidate the impact of fluorination on the diverse biological activities of cinnamic acid.
References
- 1. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
A Comparative Vibrational Spectroscopy Guide: Analyzing trans-3,4-Difluorocinnamic Acid with FT-IR and Raman Techniques
For researchers, scientists, and drug development professionals, understanding the molecular vibrations of a compound is crucial for identification, quality control, and formulation development. This guide provides a comparative analysis of trans-3,4-Difluorocinnamic acid using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, benchmarked against other cinnamic acid derivatives.
Experimental Protocols
The following sections detail the standardized methodologies for acquiring FT-IR and Raman spectra of solid organic compounds, based on common practices in the field.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.
Methodology:
-
Sample Preparation: For solid samples, two common techniques are employed:
-
KBr Pellet Technique: A small amount of the sample (typically 1-2 mg) is finely ground with potassium bromide (KBr) powder (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A benchtop FT-IR spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to account for atmospheric and instrumental noise.
-
The sample spectrum is then recorded, typically in the range of 4000–400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes in a molecule. It is complementary to FT-IR spectroscopy.
Methodology:
-
Sample Preparation: Solid samples are typically placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm or a diode laser at 785 nm) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and passed through a filter to remove the Rayleigh scattering.
-
The Raman scattering is then dispersed by a grating and detected.
-
Spectra are typically recorded over a Raman shift range of 4000–100 cm⁻¹.
-
-
Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
Comparative Spectroscopic Data
The following tables summarize the key vibrational frequencies for trans-Cinnamic acid and a fluorinated analog, trans-2,3,4,5,6-Pentafluorocinnamic acid. These serve as a basis for understanding the influence of fluorine substitution on the vibrational modes of the cinnamic acid scaffold. The expected positions for key vibrations in this compound are inferred from these comparisons.
Table 1: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | trans-Cinnamic Acid | trans-2,3,4,5,6-Pentafluorocinnamic Acid[1] | This compound (Expected) |
| O-H stretch (Carboxylic Acid) | ~3000 (broad) | 3084 | ~3000 (broad) |
| C=O stretch (Carboxylic Acid) | ~1680 | 1698 | ~1680-1700 |
| C=C stretch (Alkenyl) | ~1630 | 1645 | ~1630-1645 |
| C=C stretch (Aromatic) | ~1580, 1495 | 1512, 1492 | ~1590, 1500 |
| C-F stretch | - | 1110, 992 | ~1200-1000 |
| =C-H out-of-plane bend | ~980 | 980 | ~980 |
Table 2: Comparison of Key Raman Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | trans-Cinnamic Acid | trans-2,3,4,5,6-Pentafluorocinnamic Acid[1] | This compound (Expected) |
| C=O stretch (Carboxylic Acid) | ~1680 | 1698 | ~1680-1700 |
| C=C stretch (Alkenyl) | ~1630 | 1645 | ~1630-1645 |
| C=C stretch (Aromatic) | ~1600, 1580 | 1600 (shoulder) | ~1600 |
| Ring Breathing Mode | ~1000 | - | ~1000-1020 |
| C-F stretch | - | 1110, 992 | ~1200-1000 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the FT-IR and Raman spectroscopic analysis of a solid sample like this compound.
Caption: Experimental workflow for FT-IR and Raman analysis.
Discussion and Comparison
The vibrational spectra of cinnamic acid and its derivatives are characterized by several key features:
-
Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid dimer appears as a very broad band in the FT-IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration gives rise to a strong absorption in the FT-IR spectrum and a prominent band in the Raman spectrum, usually between 1680 and 1700 cm⁻¹.
-
Alkenyl and Aromatic Groups: The C=C stretching of the alkenyl group is observed around 1630-1645 cm⁻¹ in both FT-IR and Raman spectra. The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region. Aromatic ring breathing modes are often prominent in the Raman spectrum around 1000 cm⁻¹.
-
Influence of Fluorine Substitution: The introduction of fluorine atoms onto the aromatic ring is expected to have a noticeable effect on the vibrational spectra. The strong electronegativity of fluorine will influence the electron distribution in the molecule, potentially shifting the frequencies of the aromatic ring vibrations. More significantly, C-F stretching vibrations will introduce new bands in the fingerprint region of the FT-IR and Raman spectra, typically in the 1200-1000 cm⁻¹ range. The exact positions of these bands will be sensitive to the substitution pattern on the aromatic ring.
For this compound, we can anticipate that the overall spectral features will be similar to those of trans-cinnamic acid, but with the addition of characteristic C-F stretching bands and shifts in the aromatic ring vibrations due to the electronic effects of the fluorine substituents. The comparison with trans-2,3,4,5,6-Pentafluorocinnamic acid, which shows strong C-F related bands, supports this expectation.
Conclusion
FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural characterization of this compound and related compounds. While a detailed vibrational assignment for this compound from the literature is not currently available, a comparative analysis with unsubstituted and other halogenated cinnamic acids provides a solid foundation for interpreting its spectra. The key distinguishing features for this compound will be the presence of C-F stretching vibrations in the fingerprint region and shifts in the aromatic C=C stretching modes, in addition to the characteristic vibrations of the trans-cinnamic acid backbone. This guide provides the necessary framework for researchers to conduct and interpret their own spectroscopic analyses of this compound.
References
Validating the Purity of trans-3,4-Difluorocinnamic Acid: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of trans-3,4-Difluorocinnamic acid from various sources, utilizing High-Performance Liquid Chromatography (HPLC) for purity validation. Detailed experimental protocols and supporting data are presented to aid in the selection of high-purity reagents for pharmaceutical and research applications.
Comparative Purity Analysis
The purity of this compound from three different suppliers was assessed using a validated HPLC method. The results, summarized in Table 1, indicate variations in the purity levels and the presence of different impurities. Supplier C provided the material with the highest purity and the lowest levels of process-related and isomeric impurities.
Table 1: Comparative Purity of this compound from Different Suppliers
| Analyte | Supplier A (Purity %) | Supplier B (Purity %) | Supplier C (Purity %) |
| This compound | 98.52 | 99.25 | 99.91 |
| cis-3,4-Difluorocinnamic acid | 0.78 | 0.35 | 0.05 |
| 3,4-Difluorobenzaldehyde | 0.45 | 0.20 | Not Detected |
| Unidentified Impurity 1 | 0.15 | 0.10 | 0.02 |
| Unidentified Impurity 2 | 0.10 | Not Detected | 0.02 |
Experimental Protocol: HPLC Purity Determination
A robust reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity assessment of this compound and the separation of potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water. The solution was then filtered through a 0.45 µm syringe filter before injection.
Method Validation:
The HPLC method was validated for specificity, linearity, precision, and accuracy to ensure reliable and reproducible results. The method demonstrated good separation of the main peak from potential impurities, including the cis-isomer and the starting material, 3,4-difluorobenzaldehyde.
Potential Impurities and Their Origin
The synthesis of this compound, commonly achieved through the Perkin reaction or Knoevenagel condensation, can lead to the formation of several impurities.
-
cis-3,4-Difluorocinnamic acid: This geometric isomer is a common impurity that can be formed during the synthesis or upon exposure to UV light.
-
3,4-Difluorobenzaldehyde: Unreacted starting material from the condensation reaction.
-
Side-products: Depending on the synthetic route, other minor impurities may be present. For instance, in the Perkin reaction, side-products can arise from self-condensation of the anhydride.
The developed HPLC method is crucial for identifying and quantifying these impurities, thereby ensuring the quality of the this compound used in subsequent applications.
Workflow and Data Analysis
The overall workflow for the purity validation is depicted in the following diagram, from sample preparation to data analysis and reporting.
Caption: Experimental workflow for HPLC purity validation.
Logical Relationship of Purity Assessment
The logical flow of assessing the purity of a chemical substance involves a series of interconnected steps, from initial sample evaluation to the final purity declaration.
Caption: Logical flow of purity assessment.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated cinnamic acids, focusing on the impact of fluorination on key physicochemical and biological properties. By presenting experimental data and detailed methodologies, this document aims to support informed decision-making in the design and development of novel therapeutics.
Physicochemical Properties: The Influence of Fluorination on Acidity and Lipophilicity
The introduction of fluorine to the cinnamic acid scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thereby increases the acidity of the carboxylic acid, resulting in a lower pKa value. The position of the fluorine atom on the phenyl ring influences the magnitude of this effect.
The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, it is also small and can participate in hydrophobic interactions. The change in logP upon fluorination is often small and depends on the molecular context.
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[1] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[2] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[3] | 2.2 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[4] | 1.92 (Calculated)[5] |
Table 1: Comparison of Physicochemical Properties. This table summarizes the pKa and logP values for cinnamic acid and its ortho-, meta-, and para-fluorinated analogs.
Biological Activity: A Tale of Enhanced Potency and Selectivity
Fluorination can significantly modulate the biological activity of cinnamic acid derivatives. The position of the fluorine substituent is often a critical determinant of potency and selectivity against various biological targets. This section explores the impact of fluorination on antibacterial and anti-inflammatory activities.
Antibacterial Activity
Cinnamic acid and its derivatives have demonstrated notable antibacterial properties. Fluorination has been shown to enhance this activity, particularly against Mycobacterium tuberculosis.
| Compound | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 |
| 4-Fluorocinnamic Acid derivative (Compound 17) | Mycobacterium tuberculosis H37Ra | 0.36 |
Table 2: Comparative Antibacterial Activity. This table highlights the enhanced anti-tuberculosis activity of a 4-fluorocinnamic acid derivative compared to the parent compound.
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been investigated as potential COX inhibitors, and fluorination can play a role in enhancing their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.
| Compound | Enzyme | % Inhibition (at 10 µM) | IC50 (µM) |
| Cinnamic Acid Derivative (Compound 9) | COX-2 | - | 3.0 ± 0.3[6] |
| Cinnamic Acid Derivative (Compound 10) | COX-2 | - | 2.4 ± 0.6[6] |
| Cinnamic Acid Derivative (Compound 23) | COX-2 | - | 1.09 ± 0.09[6] |
Table 3: Comparative COX-2 Inhibitory Activity. This table presents the IC50 values of several cinnamic acid derivatives against the COX-2 enzyme. While a direct comparison with a non-fluorinated parent compound is not provided in the search results, the data indicates the potential for potent COX-2 inhibition within this class of molecules.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.
Determination of pKa by Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place a known volume (e.g., 25 mL) of the test compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point.
-
Measurement of logP by the Shake-Flask Method
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the n-octanol-saturated water phase at a known concentration.
-
Add equal volumes of the n-octanol-saturated water solution of the compound and the water-saturated n-octanol to a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
-
Microsomal Stability Assay
-
Preparation of Reagents:
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams illustrate the prostaglandin (B15479496) synthesis pathway, a key target for anti-inflammatory cinnamic acid derivatives, and a general workflow for evaluating these compounds.
Caption: Prostaglandin synthesis pathway and the inhibitory action of cinnamic acids.
Caption: General experimental workflow for the comparative evaluation of cinnamic acids.
References
- 1. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 4-Fluorocinnamic acid CAS#: 459-32-5 [m.chemicalbook.com]
- 5. 4-Fluorocinnamic acid (CAS 459-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of trans-3,4-Difluorocinnamic Acid and Related Halogenated Derivatives
A detailed examination of the crystal structure of trans-3,4-difluorocinnamic acid reveals key structural motifs and intermolecular interactions that influence its solid-state properties. This guide provides a comparative analysis of its crystal structure with unsubstituted trans-cinnamic acid and its 4-chloro and 4-bromo analogues, offering valuable insights for researchers, scientists, and drug development professionals in understanding the impact of halogen substitution on molecular packing and crystal engineering.
The study of cinnamic acid and its derivatives is of significant interest in materials science and pharmaceutical development due to their diverse biological activities and potential for designing crystalline materials with specific properties. The introduction of halogen atoms, particularly fluorine, can profoundly alter the electronic and steric characteristics of the molecule, leading to distinct crystal packing arrangements and intermolecular interactions. This guide summarizes the crystallographic data and experimental protocols for this compound and compares it with trans-cinnamic acid, trans-4-chlorocinnamic acid, and trans-4-bromocinnamic acid.
Comparative Crystallographic Data
The crystallographic parameters for this compound and its selected analogues are presented in the table below, allowing for a direct comparison of their unit cell dimensions and space groups.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| This compound | C₉H₆F₂O₂ | Monoclinic | P2₁/n | 3.7189 | 6.4694 | 32.965 | 90 | 92.198 | 90 | Chakraborty & Desiraju, CrystEngComm, 2018.[1] |
| trans-Cinnamic acid | C₉H₈O₂ | Monoclinic | P2₁/n | 5.5504 | 17.5427 | 7.7161 | 90 | 96.296 | 90 | Howard et al., Acta Cryst. B, 2009. |
| trans-4-Chlorocinnamic acid | C₉H₇ClO₂ | Monoclinic | P2₁/c | 17.034 | 3.865 | 13.111 | 90 | 111.45 | 90 | R.F. Bryan & H.P. Weber, J. Chem. Soc., Perkin Trans. 2, 1975 |
| trans-4-Bromocinnamic acid | C₉H₇BrO₂ | Monoclinic | P2₁/c | 17.38 | 3.87 | 13.20 | 90 | 111.5 | 90 | R.F. Bryan & D.P. Flipper, J. Chem. Soc., Perkin Trans. 2, 1973 |
Experimental Protocols
The determination of the crystal structures for these compounds follows a general workflow involving single-crystal X-ray diffraction. The specific experimental conditions for each analysis are detailed below.
Synthesis and Crystallization
-
This compound: Single crystals were grown by slow evaporation from a solution in ethyl acetate.
-
trans-Cinnamic acid: Commercially available trans-cinnamic acid was recrystallized from ethanol (B145695) to obtain single crystals suitable for X-ray diffraction.
-
trans-4-Chlorocinnamic acid: Single crystals were obtained by slow evaporation from an ethanol solution.
-
trans-4-Bromocinnamic acid: Needle-like single crystals were grown by slow evaporation from a solution in a mixture of ethanol and water.
X-ray Data Collection and Structure Refinement
For all compounds, a suitable single crystal was mounted on a diffractometer. The data collection was performed at a controlled temperature using monochromatic X-ray radiation (typically Mo Kα, λ = 0.71073 Å). The collected diffraction data were processed to yield a set of structure factors. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
The general workflow for single-crystal X-ray diffraction is illustrated in the diagram below.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Structural Comparison and Discussion
The crystal structures of all four cinnamic acid derivatives are stabilized by the characteristic head-to-tail hydrogen-bonded dimers between the carboxylic acid moieties. However, the substitution on the phenyl ring significantly influences the overall crystal packing.
In trans-cinnamic acid , the molecules pack in a herringbone arrangement. The introduction of halogen atoms in the para-position, as seen in trans-4-chlorocinnamic acid and trans-4-bromocinnamic acid , leads to a sheet-like packing motif, with halogen···halogen interactions playing a role in the supramolecular assembly.
The crystal structure of This compound exhibits a more complex packing arrangement. The presence of two fluorine atoms leads to a variety of weak intermolecular interactions, including C—H···F and F···F contacts, in addition to the primary carboxylic acid dimers. These interactions contribute to a layered structure with distinct fluorinated and non-fluorinated regions. The subtle interplay of these weak interactions is crucial in dictating the final crystal packing, which has implications for the material's physical properties.
This comparative analysis highlights the profound impact of halogen substitution on the crystal engineering of cinnamic acids. Understanding these structural nuances is essential for the rational design of new materials with tailored properties for applications in pharmaceuticals and materials science.
References
Validating In Vitro Bioactivity of trans-3,4-Difluorocinnamic Acid: A Comparative Guide to Assay Selection and Implementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro assay validation for determining the bioactivity of trans-3,4-Difluorocinnamic acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its evaluation by comparing its potential activities with known bioactivities of structurally similar cinnamic acid derivatives. The provided experimental protocols and comparative data from related fluorinated and non-fluorinated analogues will enable researchers to design and validate robust in vitro assays.
Introduction to this compound and its Potential Bioactivities
This compound is a fluorinated derivative of cinnamic acid, a naturally occurring compound found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The introduction of fluorine atoms to organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved biological activity.[2] Therefore, this compound is a promising candidate for drug discovery and development.
This guide focuses on two key in vitro assays for validating the potential bioactivity of this compound: the MTT assay for assessing cytotoxicity against cancer cell lines and enzyme inhibition assays.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.
Comparative Data: Anticancer Activity of Cinnamic Acid Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various cinnamic acid derivatives against different cancer cell lines, providing a benchmark for evaluating this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated Derivatives | |||
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23 | [2] |
| (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | B16-F10 (Melanoma) | 0.8 (µg/mL) | [6] |
| Non-Fluorinated Derivatives | |||
| Cinnamic Acid Derivative 20 | M. tuberculosis | Potent Activity | [4] |
| Cinnamic Acid Derivative 27 | S. aureus | Significant Activity | [4] |
| Methyl 2-{(E)-2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | M. marinum | 64 | |
| Staurosporine (Reference Compound) | HepG2 (Liver Cancer) | 5.59 | [2][10] |
Experimental Protocol: MTT Assay
This protocol provides a general procedure for determining the cytotoxicity of a test compound, such as this compound.
Materials:
-
Target cancer cell line (e.g., HepG2, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other comparative compounds
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Experimental Workflow
Enzyme Inhibition Assays
Given that many drugs exert their effects by inhibiting specific enzymes, evaluating the enzyme inhibitory potential of this compound is a crucial step. Cinnamic acid derivatives have been reported to inhibit various enzymes.
Comparative Data: Enzyme Inhibition by Cinnamic Acid Derivatives
The following table provides examples of enzyme inhibition by compounds related to cinnamic acid.
| Compound | Enzyme Target | Inhibition Data (IC50 or Ki) | Reference |
| cis-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Ki = 130 µM | [9] |
| trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acid | Carnitine Acetyltransferase (CAT) | Ki = 380 µM | [9] |
| Chrysin (a flavonoid) | CYP3A4 | IC50 = 0.6 ± 0.5 µM |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on enzyme activity using a spectrophotometric method.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme that produces a chromogenic or fluorogenic product
-
Assay buffer (optimized for the specific enzyme)
-
This compound and other test compounds
-
96-well microplate
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle solvent).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the test compound. Calculate the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Enzyme Inhibition Assay Workflow
Potential Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other cinnamic acid derivatives with anticancer properties, a potential signaling pathway that could be investigated for this compound is the induction of apoptosis (programmed cell death).[3]
Hypothesized Apoptotic Pathway
Conclusion
While direct experimental data on the bioactivity of this compound is limited, this guide provides a robust framework for its in vitro evaluation. By utilizing the detailed protocols for cytotoxicity and enzyme inhibition assays and comparing the results with the provided data from analogous cinnamic acid derivatives, researchers can effectively validate the bioactivity of this promising compound. The inclusion of fluorinated analogues in comparative studies is crucial to understanding the impact of fluorine substitution on the biological activity of the cinnamic acid scaffold. Further investigations into the specific molecular targets and signaling pathways will be essential to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ToruÅ Direct EN | Virtual tour generated by Panotour [torun.direct]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of trans-3,4-Difluorocinnamic Acid Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Trans-3,4-Difluorocinnamic acid has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of novel drug candidates with potential applications in oncology, neuroscience, and inflammatory diseases. This guide provides a comparative analysis of the efficacy of various derivatives of this compound, including psammaplin A analogs and substituted isoquinolones, against established therapeutic agents. The information is supported by experimental data to aid in the evaluation of these compounds for further drug development.
Anticancer Applications: Psammaplin A Derivatives as HDAC Inhibitors and Radiosensitizers
Derivatives of the marine natural product psammaplin A (PsA), synthesized using this compound, have demonstrated significant potential as anticancer agents. These compounds primarily exert their effects through the inhibition of histone deacetylases (HDACs) and by acting as radiosensitizers, enhancing the efficacy of radiation therapy.
Comparative Efficacy of Psammaplin A Derivatives as HDAC Inhibitors
Several novel PsA analogs have been synthesized and evaluated for their HDAC inhibitory activity. In comparative studies, some of these derivatives have shown superior or comparable potency to the established HDAC inhibitor Vorinostat (SAHA). For instance, PsA itself has demonstrated a potent inhibitory activity in enzymatic assays with an IC50 value of 0.003 µM and an anti-proliferative IC50 of 1 µM.[1] Furthermore, specific analogs, designated as 5d and 5e, have been reported to exhibit even better HDAC inhibition than the parent compound, PsA.[2]
For reference, the well-characterized HDAC inhibitor Vorinostat (SAHA) typically displays IC50 values in the range of 10-50 nM in enzymatic assays and between 0.146 µM and 2.697 µM in various cancer cell line proliferation assays.[3][4][5] This positions the more potent PsA derivatives as highly promising candidates for further investigation.
Table 1: Comparative HDAC Inhibitory Activity (IC50)
| Compound | Target/Cell Line | IC50 Value | Reference |
| Psammaplin A | Enzyme Assay | 0.003 µM | [1] |
| Psammaplin A | Anti-proliferation Assay | 1 µM | [1] |
| Psammaplin A Analog 5d | HDAC | Better than PsA | [2] |
| Psammaplin A Analog 5e | HDAC | Better than PsA | [2] |
| Vorinostat (SAHA) | HDAC1 | ~10 nM | [5] |
| Vorinostat (SAHA) | HDAC3 | ~20 nM | [5] |
| Vorinostat (SAHA) | Various Cancer Cell Lines | 0.146 - 2.697 µM | [3] |
Psammaplin A Derivatives as Radiosensitizers
In addition to their HDAC inhibitory activity, PsA derivatives have been investigated for their ability to sensitize cancer cells to radiation. A series of eight novel PsA-based derivatives were synthesized and tested for their cytotoxic and radiosensitizing effects on A549 lung cancer and U373MG glioblastoma cells.[6] These derivatives exhibited cytotoxic IC50 values ranging from 16-150 µM in A549 cells and 15-50 µM in U373MG cells.[6] Notably, two compounds, MA3 and MA7, demonstrated significant radiosensitization in both cell lines, indicating their potential to enhance the therapeutic effect of radiation treatment.[6]
Table 2: Cytotoxicity of Psammaplin A-based Radiosensitizers
| Cell Line | IC50 Range of 8 Novel Derivatives |
| A549 (Lung Cancer) | 16 - 150 µM[6] |
| U373MG (Glioblastoma) | 15 - 50 µM[6] |
Experimental Protocols
HDAC Inhibition Assay:
The inhibitory activity of the compounds against HDACs is typically determined using a commercially available HDAC fluorometric assay kit. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by HDAC enzymes.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and the fluorogenic substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (e.g., PsA derivatives, Vorinostat) at various concentrations are pre-incubated with the HDAC enzyme in a 96-well plate.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated from the dose-response curve.
Radiosensitization (Clonogenic) Assay:
The radiosensitizing effect of the compounds is evaluated using a clonogenic survival assay, which assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: Cancer cells (e.g., A549, U373MG) are seeded in 6-well plates at a low density.
-
Compound Treatment: After cell attachment, the cells are treated with the test compound at a non-toxic concentration for a specified period.
-
Irradiation: The cells are then exposed to various doses of ionizing radiation.
-
Colony Formation: The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed, stained with crystal violet, and the number of colonies containing at least 50 cells is counted.
-
Survival Fraction and Sensitizer Enhancement Ratio (SER) Calculation: The survival fraction at each radiation dose is calculated, and the SER is determined by comparing the radiation dose required to achieve a certain level of cell killing in the presence and absence of the compound.
Neurological Applications: Isoquinolone Derivatives as 5-HT3 Receptor Antagonists
Substituted isoquinolones, synthesized from this compound, have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[7] 5-HT3 antagonists are a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy.
Comparative Efficacy of Isoquinolone Derivatives
While specific head-to-head comparative studies of isoquinolones derived from this compound against established 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018) are not yet widely published, initial findings are promising. One report indicates that substituted isoquinolones derived from this precursor are effective 5-HT3 antagonists with an infective dose (ID50) of 0.35 µg/kg in the context of anticancer treatments.[7]
For comparison, established 5-HT3 antagonists have well-documented efficacy. Meta-analyses of clinical trials have shown that drugs like ondansetron, granisetron, and tropisetron (B1223216) have comparable efficacy in preventing chemotherapy-induced nausea and vomiting.[1][8][9][10][11] The affinity of these drugs for the 5-HT3 receptor is typically reported in terms of their Ki values, which are often in the low nanomolar range. For example, some high-affinity quinoline (B57606) derivatives have shown Ki values as low as 0.19 nM.[12]
Table 3: Efficacy of 5-HT3 Receptor Antagonists
| Compound/Class | Efficacy Measure | Value |
| Substituted Isoquinolones (from this compound) | ID50 (in vivo) | 0.35 µg/kg[7] |
| Ondansetron, Granisetron, Tropisetron | Clinical Efficacy | Comparable[1][8][9][10][11] |
| High-affinity Quinoline Derivatives | Ki (in vitro) | 0.19 nM[12] |
Experimental Protocol
5-HT3 Receptor Binding Assay:
The affinity of the isoquinolone derivatives for the 5-HT3 receptor is determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human 5-HT3 receptor are prepared.
-
Radioligand and Compound Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]granisetron) and varying concentrations of the test compound (isoquinolone derivative).
-
Equilibrium Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Anti-inflammatory Applications
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. While specific comparative studies focusing on this compound derivatives are still emerging, the general class of cinnamic acids has been evaluated against established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[13][14][15][16][17]
Experimental Protocol
Inhibition of LPS-Induced Nitric Oxide Production:
A common in vitro method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement: After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the LPS-induced nitrite production (IC50) is determined.
References
- 1. ClinPGx [clinpgx.org]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification | MDPI [mdpi.com]
- 4. Psammaplin A analogues with modified disulfide bond targeting histone deacetylases: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 7. ossila.com [ossila.com]
- 8. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT3 receptor antagonists: differences and similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Comparative efficacy of serotonin (5-HT3) receptor antagonists in patients undergoing surgery: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Indomethacin Analogs: Synthesis, Anti-inflammatory and Analgesic Activities of Indoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of trans-3,4-Difluorocinnamic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of novel compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of derivatives synthesized from trans-3,4-Difluorocinnamic acid, a versatile scaffold in medicinal chemistry. While direct and comprehensive cross-reactivity studies on a wide range of derivatives are not extensively published, this guide synthesizes available information on their primary targets and potential off-target interactions, supported by experimental data where available.
This compound serves as a key building block in the synthesis of various biologically active molecules, notably 5-HT3 receptor antagonists and potential radiosensitizers. The introduction of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, including their binding affinity and selectivity.
Comparative Analysis of Target Affinity
The following table summarizes the known primary targets and reported potency of compounds derived from this compound. The lack of extensive public data on their activity against a wider range of receptors or enzymes highlights a gap in the current understanding of their cross-reactivity.
| Derivative Class | Primary Target | Reported Potency | Potential for Cross-Reactivity |
| Substituted Isoquinolones | 5-HT3 Receptor | ID50 of 0.35 µg/kg[1][2] | Data on cross-reactivity with other 5-HT receptor subtypes or other receptors is limited. Non-selective 5-HT3 antagonists are known to interact with 5-HT4 and dopamine (B1211576) receptors. |
| Psammaplin A Derivatives | Not specified (Radiosensitizer) | Potency of 16.14 μM[1][2] | The mechanism of radiosensitization is not fully elucidated, and potential off-target effects are not well-documented in publicly available literature. |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines a generalized experimental protocol for assessing the cross-reactivity of a given compound, based on standard industry practices.
Receptor Binding Assay (Example: 5-HT Receptor Subtype Selectivity)
Objective: To determine the binding affinity of a this compound derivative for various 5-HT receptor subtypes.
Materials:
-
Test compound (derivative of this compound)
-
Cell membranes expressing the human 5-HT receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT3, etc.)
-
Radioligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Granisetron for 5-HT3)
-
Scintillation fluid
-
96-well filter plates
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known non-labeled ligand (for non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of a ligand with its primary target and potential off-targets can trigger a cascade of intracellular signaling events. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding of a compound's activity.
Caption: Workflow for a typical receptor binding assay.
Caption: Postulated signaling pathway for 5-HT3 antagonism.
Conclusion
The available data, while limited, suggests that this compound is a promising scaffold for the development of targeted therapeutics. However, a comprehensive understanding of the cross-reactivity profile of its derivatives is essential for advancing these compounds into clinical development. Further studies, including broad-panel receptor and enzyme screening, are necessary to fully characterize their selectivity and potential for off-target effects. This guide serves as a foundational resource to encourage and inform such investigations.
References
validating its role as a radiosensitizer in human lung cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various radiosensitizers in human lung cancer cells, supported by experimental data. We delve into the mechanisms of action, comparative efficacy, and detailed experimental protocols for key assays, offering a comprehensive resource for advancing research in radiation oncology.
Executive Summary
Radiotherapy is a cornerstone of lung cancer treatment, but intrinsic and acquired radioresistance remains a significant clinical challenge. Radiosensitizers are agents that enhance the efficacy of radiation therapy, leading to improved tumor control. This guide evaluates several classes of radiosensitizers, including Poly (ADP-ribose) polymerase (PARP) inhibitors, Epidermal Growth Factor Receptor (EGFR) inhibitors, and other promising agents, providing a comparative analysis of their performance in preclinical studies.
Comparative Efficacy of Radiosensitizers
The efficacy of radiosensitizers is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF), which measure the extent to which a drug enhances the cytotoxic effects of radiation. The following tables summarize the quantitative data from various studies on different radiosensitizers in human lung cancer cell lines.
PARP Inhibitors
PARP inhibitors have emerged as potent radiosensitizers by interfering with DNA damage repair pathways. In response to radiation-induced single-strand breaks (SSBs), PARP1 is activated and recruits DNA repair proteins. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication, thereby enhancing radiation-induced cell death.[1][2]
| Radiosensitizer | Concentration | Enhancement Ratio (ER10) |
|---|---|---|
| Talazoparib | 0.005 µM | 1.5 |
| Olaparib | 1.3 µM | 1.8 |
| Rucaparib | 2.0 µM | 2.8 |
| Niraparib | 0.4 µM | 1.4 |
| Veliparib (ABT-888) | 3.0 µM | 1.4 |
Note: ER10 is the enhancement ratio at 10% cell survival. A higher ER10 value indicates greater radiosensitizing effect.
EGFR Inhibitors
EGFR is frequently overexpressed in non-small cell lung cancer (NSCLC) and its activation is associated with radioresistance. EGFR inhibitors block downstream signaling pathways involved in cell proliferation, survival, and DNA repair, thereby sensitizing cancer cells to radiation.[3][4]
| Radiosensitizer | Cell Line | Concentration | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
|---|---|---|---|---|
| Gefitinib (B1684475) | A549 | - | - | [5][6] |
| NCI-H460 | - | - | ||
| Erlotinib (B232) | Adenocarcinoma | - | - | [5][6][7] |
| - | - | - |
Note: Direct comparative studies on the radiosensitizing effects of Gefitinib and Erlotinib under identical experimental conditions are limited. Clinical studies have shown similar efficacy between the two drugs in patients with EGFR mutations.[5][6][7]
Other Radiosensitizing Agents
Other agents, such as Vinca alkaloids and novel nanoparticles, also exhibit radiosensitizing properties through different mechanisms.
| Radiosensitizer | Cell Line | Mechanism of Action | Sensitizer Enhancement Ratio (SER) | Reference |
|---|---|---|---|---|
| Vinorelbine | SBC-3 (SCLC) | G2/M phase cell cycle arrest and impairment of DNA repair | 1.22 - 1.42 | |
| PC-9 (NSCLC) | 1.35 | |||
| Albumin-Modified Gold Nanoparticles | Not Specified | Enhanced radiation dose deposition and generation of reactive oxygen species | 1.432 |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by radiosensitizers is crucial for developing targeted therapies. The following diagrams illustrate the key signaling pathways involved in the radiosensitizing effects of PARP and EGFR inhibitors.
References
- 1. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Cinnamic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various cinnamic acid derivatives against a range of protein targets. The information is supported by experimental data from several computational studies, offering insights into the potential therapeutic applications of these compounds.
Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in drug discovery for their diverse biological activities.[1][2] Molecular docking studies have become an invaluable tool to predict the binding affinities and interaction mechanisms of these derivatives with various protein targets, thereby accelerating the identification of promising drug candidates.[3][4] This guide summarizes key findings from comparative docking studies, presents a generalized experimental protocol for such analyses, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of several cinnamic acid derivatives against various protein targets, as reported in recent computational studies. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Cinnamic Acid Derivative | Protein Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference Study |
| Rosmarinic Acid | Glucosyltransferase (GTFase) | -9.10 | 212.34 nM | [5] |
| Cynarine | Glucosyltransferase (GTFase) | -8.97 | 265.18 nM | [5] |
| Chlorogenic Acid | Glucosyltransferase (GTFase) | - | - | [5] |
| Caffeic Acid 3-glucoside | Glucosyltransferase (GTFase) | - | - | [5] |
| N-p-Coumaroyltyramine | Glucosyltransferase (GTFase) | - | - | [5] |
| Cynarin | MMP-9 | < -10 | Picomolar scale | [6][7] |
| Chlorogenic Acid | MMP-9 | < -10 | Picomolar scale | [6][7] |
| Rosmarinic Acid | MMP-9 | < -10 | - | [6][7] |
| Compound 6b2 | DENV-2 NS2B/NS3 | Lowest FEB value | - | [8] |
| Compound 6b3 | DENV-2 NS2B/NS3 | - | - | [8] |
| 13 Cinnamic Acid Derivatives | C-Neutral human α-glucosidase | Better than 1-deoxynojirimycin | - | [4] |
| Cinnamic Acid | Xanthine Oxidase (XO) | - | - | [3] |
| Cinnamic Acid Derivatives | NADPH Oxidase (NO) | - | - | [3] |
| Cinnamic Acid Derivatives | Cytochrome P450 (CP450) | - | - | [3] |
| Cinnamic Acid Derivatives | Lipoxygenase (LO) | - | - | [3] |
| Methyl Ferulate | Candida albicans enzymes | - | MIC: 31.25-62.5 µg/ml | [9] |
| Methyl o-coumarate | Candida albicans enzymes | - | MIC: 62.5-125 µg/ml | [9] |
| Indole-based cinnamic ester | Human coronaviruses | - | EC50: 9.14 µM, 10.1 µM | [10] |
| Brefeldin A 4-O-(4)-dimethylaminocinnamate | - | - | IC50: 0.29, 0.84 µM (HepG2, BEL-7402) | [10] |
| Ursodeoxycholic acid–cinnamic acid hybrids | - | - | IC50: 7.70 µM (Anti-inflammatory) | [10] |
Note: A direct comparison of binding affinities across different studies should be made with caution due to variations in computational methods, software, and force fields used.
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines the typical steps involved in a comparative molecular docking study of cinnamic acid derivatives, based on methodologies reported in the referenced literature.[4][8][11]
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 2D structures of cinnamic acid derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.[8] Energy minimization is then performed using a suitable force field (e.g., MMFF94). The structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock). Gasteiger charges are commonly added to the ligand atoms.[8]
-
Receptor Preparation: The 3D crystal structure of the target protein is retrieved from a protein database such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands not involved in the binding interaction are generally removed.[9] Hydrogen atoms are added to the protein, and Kollmann charges are assigned.[8] The prepared protein structure is also saved in a compatible format (e.g., .pdbqt).
2. Binding Site Definition and Grid Box Generation:
-
The active site of the protein is identified, often based on the location of a co-crystallized inhibitor or through literature review of functionally important residues.[9]
-
A grid box is then generated around this active site. The size and center of the grid box are defined to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Molegro, or GOLD.[4][8][10] The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various conformations and orientations of the ligand within the protein's active site.
-
The software calculates the binding energy for each conformation, and the results are clustered based on conformational similarity.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation for each ligand, which is typically the one with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
The binding affinities and inhibition constants (if calculated) of the different cinnamic acid derivatives are compared to each other and to a reference inhibitor or control compound.
5. Post-Docking Analysis (Optional but Recommended):
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked protein-ligand complex, MD simulations can be performed.[6][7] This provides insights into the dynamic behavior of the complex over time.
-
Validation: The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted conformation with the experimentally determined one. An RMSD value of less than 2.0 Å is generally considered a good validation.[4]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by cinnamic acid derivatives and a typical workflow for a comparative docking study.
References
- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design of Cinnamic Acid Derivatives and Molecular Docking Toward Human-Neutral α-Glucosidase by Using Homology Modeling – Oriental Journal of Chemistry [orientjchem.org]
- 5. Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study [ajcmi.umsha.ac.ir]
- 6. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations -Genomics & Informatics | Korea Science [koreascience.kr]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Machine-Learning- and Structure-Based Virtual Screening for Selecting Cinnamic Acid Derivatives as Leishmania major DHFR-TS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genominfo.org [genominfo.org]
Safety Operating Guide
Proper Disposal of trans-3,4-Difluorocinnamic Acid: A Guide for Laboratory Professionals
For immediate reference, the primary recommended disposal method for trans-3,4-Difluorocinnamic acid is incineration by a licensed waste disposal company. This compound is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is critical to mitigate the risks of skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin irritation upon contact.[1] |
| Eye Protection | Chemical goggles or safety glasses; Face shield | To protect against dust particles and splashes causing serious eye irritation.[1] |
| Skin and Body | Wear suitable protective clothing | To prevent skin contact.[1] |
| Respiratory | In case of insufficient ventilation, wear suitable respiratory equipment (e.g., N95 dust mask) | To avoid respiratory tract irritation from dust.[1] |
Always handle the material in a well-ventilated area, such as a fume hood, to minimize the generation and inhalation of dust.[1][3] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4] The following steps provide a general guideline for its proper disposal:
-
Containment: Spills should be carefully swept or shoveled into an appropriate, labeled container for disposal, minimizing dust generation.[1] Do not let the product enter drains or waterways.[1][5][6]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name: "this compound" and its CAS Number: 112897-97-9.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and strong oxidizing agents.[1] The container should be kept tightly closed.[1]
-
Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal company to handle the final disposal of the material.[4] Inform them of the nature of the waste.
-
Recommended Disposal Method: The recommended method of disposal is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Container Disposal: Dispose of the original, empty, or uncleaned container as unused product, following the same hazardous waste protocols.[4][6]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling trans-3,4-Difluorocinnamic Acid
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of trans-3,4-Difluorocinnamic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 112897-97-9
-
Molecular Formula: C₉H₆F₂O₂
Hazard Identification and Classification:
According to safety data sheets, this compound is classified as a hazardous substance.[1][2] The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | N95 (US) or equivalent dust mask | To be used when handling the solid powder to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. A face shield should be worn in conjunction with goggles for maximum protection.[5][6][7] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[5] Inspect gloves for integrity before each use. |
| Body | Laboratory coat | A chemical-resistant apron worn over the lab coat is recommended if there is a potential for splashing.[4] |
| Feet | Closed-toe shoes | Ensure shoes are made of a material that provides protection against chemical spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
-
Ensure spill cleanup materials, such as a spill kit with appropriate absorbents (e.g., vermiculite, sand), are available.[8]
2. Handling the Solid Chemical:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent with continuous stirring. Be aware that dissolving corrosive solids can generate heat.[3]
3. Post-Handling Procedures:
-
Thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Wipe down the exterior of any containers used.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Emergency and Disposal Plans
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal:
-
This compound is a halogenated organic compound.[9]
-
All waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.[8][9]
-
Do not mix halogenated waste with non-halogenated waste streams.[8][10]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Incineration at high temperatures is a common disposal method for halogenated compounds.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. benchchem.com [benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
